Hematin
Description
Propriétés
Formule moléculaire |
C34H34FeN4O5 |
|---|---|
Poids moléculaire |
634.5 g/mol |
Nom IUPAC |
3-[18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoic acid;iron(2+);hydrate |
InChI |
InChI=1S/C34H34N4O4.Fe.H2O/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42);;1H2/q;+2;/p-2 |
Clé InChI |
CODDGSIFXYHHJO-UHFFFAOYSA-L |
SMILES |
CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C=C)C)C=C)C)CCC(=O)O)CCC(=O)O.O.[Fe+2] |
SMILES canonique |
CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C=C)C)C=C)C)CCC(=O)O)CCC(=O)O.O.[Fe+2] |
Origine du produit |
United States |
Foundational & Exploratory
Redox properties and electron transfer mechanisms of hematin
An In-depth Technical Guide on the Redox Properties and Electron Transfer Mechanisms of Hematin (B1673048)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound, the hydroxylated form of ferric protoporphyrin IX, is a molecule of profound biological and pharmacological importance. Its ability to cycle between ferric (Fe³⁺) and ferrous (Fe²⁺) oxidation states underpins its role in a myriad of physiological and pathological processes, from oxygen transport to drug metabolism and oxidative stress. Understanding the intricate details of its redox properties and the mechanisms governing its electron transfer is critical for researchers in biochemistry, medicine, and drug development. This technical guide provides a comprehensive overview of this compound's redox chemistry, summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex mechanisms and pathways involved.
Redox Properties of this compound
The core of this compound's redox activity lies in the reversible one-electron transfer involving the central iron atom, the Fe(III)/Fe(II) redox couple. This process is highly sensitive to the molecular environment, including pH, solvent polarity, and axial ligation. The formal reduction potential (E°') of this compound is not a fixed value but varies significantly depending on these conditions, which complicates direct comparisons between studies.[1][2] A nonpolar environment, for instance, can lead to a positive potential shift of around 300 mV compared to aqueous solutions.[3]
The redox process of this compound, particularly its oxidation, is often described as quasi-reversible or irreversible.[4][5] The electrochemical behavior is strongly pH-dependent, with different mechanisms dominating in acidic versus alkaline media.[4]
Quantitative Redox Data
The following table summarizes representative quantitative data for the redox potential of this compound and related heme systems from various experimental setups. The variation in values underscores the critical influence of the electrode material and local chemical environment.
| System Analyzed | Formal Potential (E°') | Experimental Conditions | Reference(s) |
| This compound on MWCNT-CS & PAR modified electrode | ~ -0.272 V vs. Ag/AgCl | Not specified | [4] |
| This compound on modified Glassy Carbon Electrode | 353 ± 2 mV vs. Ag/AgCl | Scan rate: 0.05 V/s | [4] |
| Free Hemoglobin (Hb) in solution | -80.2 mV | Spectroelectrochemical method | [5] |
| Cross-linked Hemoglobin in particles (HbMPs) | -96.9 mV | Spectroelectrochemical method | [5] |
| Ferric/Ferrous Heme Superoxide Couple (Model) | -1.33 V vs. Fc⁺/⁰ | In THF at -80 °C | [6] |
Electron Transfer Mechanisms
Electron transfer (ET) involving this compound can proceed through several mechanistic pathways, largely dictated by the reactants and the surrounding medium. These reactions are fundamental to chemical kinetics and can be broadly categorized into inner-sphere and outer-sphere mechanisms.[7] For this compound specifically, a more complex mechanism is often observed in electrochemical studies.
ECE (Electrochemical-Chemical-Electrochemical) Mechanism
Electrochemical studies of this compound frequently point to an ECE mechanism for both reduction and oxidation.[4] This involves a sequence of an electron transfer (E), a chemical reaction (C), and a second electron transfer (E).
-
Reduction: The process is described as the porphyrin ligand undergoing an electrochemical reduction that is mediated by the central iron atom.[4]
-
Oxidation: In acidic and neutral environments, oxidation is an irreversible, pH-dependent ECE process.[4] It is proposed to begin with a one-electron transfer from a pyrrolic nitrogen, creating a cationic radical. This is followed by a chemical step where the Fe(III) ion is lost from the porphyrin ring. The resulting radical can then undergo further oxidation.[4]
Figure 1: Simplified ECE mechanism for this compound oxidation.
Intermolecular Electron Transfer
In biological systems, such as within red blood cells, electron transfer can occur between hemoglobin tetramers. Studies have shown that this transfer happens predominantly between deoxyhemoglobin and aquo-methemoglobin subunits via inter-tetramer collisions, a process that is dependent on the overall hemoglobin concentration.[8]
Experimental Protocols
Investigating the redox chemistry of this compound requires specialized bio-analytical techniques. Cyclic voltammetry and spectroelectrochemistry are two of the most powerful and commonly employed methods.
Protocol for Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical technique used to probe the redox behavior of a species in solution.[9] It provides information on redox potentials, electron transfer kinetics, and reaction mechanisms.[10]
Objective: To determine the redox potential of the Fe(III)/Fe(II) couple in this compound.
Materials:
-
Potentiostat with a three-electrode system (working electrode, e.g., Glassy Carbon; reference electrode, e.g., Ag/AgCl; counter electrode, e.g., Platinum wire).
-
Electrochemical cell.
-
This compound stock solution (e.g., prepared by dissolving hemin (B1673052) in 0.1 M NaOH).[11]
-
Supporting electrolyte solution (e.g., Britton-Robinson buffer for pH-dependent studies or 0.1 M KCl).[4][10]
-
Inert gas (Nitrogen or Argon) for deoxygenation.
Methodology:
-
Preparation: Assemble the electrochemical cell with the three electrodes. Add the supporting electrolyte solution.
-
Deoxygenation: Purge the solution with an inert gas for 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain an inert atmosphere over the solution during the experiment.
-
Analyte Addition: Add a known concentration of the this compound stock solution to the cell.
-
Parameter Setup: Configure the potentiostat software with the desired scan parameters. A typical starting point would be:
-
Initial Potential: e.g., +0.8 V
-
Vertex Potential 1: e.g., -0.8 V
-
Vertex Potential 2: e.g., +0.8 V
-
Scan Rate: 100 mV/s
-
Number of Scans: 3-4[10]
-
-
Data Acquisition: Run the experiment. The first scan may differ from subsequent scans and is often discarded.[10] The resulting plot of current vs. potential is called a cyclic voltammogram.
-
Analysis: Identify the anodic (oxidation) and cathodic (reduction) peak potentials (Epa and Epc). The formal potential (E°') can be estimated as the midpoint of the peak potentials: E°' = (Epa + Epc) / 2.
Figure 2: General experimental workflow for Cyclic Voltammetry.
Protocol for Spectroelectrochemistry
This method combines UV-Vis spectroscopy with electrochemistry, allowing for the simultaneous monitoring of spectral changes as the redox state of this compound is controlled by an applied potential.[5][12]
Objective: To determine the redox potential of this compound by monitoring the absorbance changes in the Soret band.
Materials:
-
Spectroelectrochemical cell (e.g., a quartz cuvette with an optically transparent electrode).
-
Potentiostat and UV-Vis Spectrophotometer.
-
This compound solution in a suitable buffer.
-
Redox mediators (optional, for facilitating electron transfer).[5]
Methodology:
-
Cell Setup: Place the this compound solution in the spectroelectrochemical cell.
-
Initial Spectrum: Record the initial UV-Vis spectrum of the fully oxidized (Fe³⁺) form. The Soret peak for this compound is typically near 400 nm.[13][14]
-
Potential Application: Apply a series of increasingly negative potentials using the potentiostat, allowing the system to reach equilibrium at each step.
-
Spectral Monitoring: Record a full UV-Vis spectrum at each potential step. As the Fe(III) is reduced to Fe(II), a shift in the Soret peak and changes in its intensity will be observed.
-
Data Plotting: Plot the absorbance at a specific wavelength (corresponding to either the oxidized or reduced form) against the applied potential.
-
Nernst Analysis: Fit the resulting titration curve to the Nernst equation. The potential at which the concentrations of the oxidized and reduced forms are equal corresponds to the formal redox potential (E°').[5]
Role in Redox Signaling and Pathophysiology
This compound's redox activity is not confined to in vitro systems; it is a key player in cellular signaling, particularly under conditions of oxidative stress.[15][16] Free heme/hematin, released during hemolysis, can be highly toxic due to its ability to promote the generation of reactive oxygen species (ROS).
The Heme Oxygenase-1 (HO-1) Pathway
To counteract heme-induced oxidative stress, cells have evolved the Heme Oxygenase-1 (HO-1) system. This compound is a potent inducer of HO-1.[15] The HO-1 enzyme catabolizes free heme into biliverdin, carbon monoxide (CO), and free ferrous iron (Fe²⁺).[17] These degradation products are themselves biologically active molecules that participate in cellular signaling and redox homeostasis.[17]
-
Biliverdin is subsequently reduced to bilirubin, a potent antioxidant.
-
Carbon Monoxide (CO) acts as a gasotransmitter with anti-inflammatory and anti-apoptotic properties.
-
Ferrous Iron (Fe²⁺) is sequestered by ferritin, preventing it from participating in Fenton chemistry.
This pathway is a critical cytoprotective mechanism against oxidative damage.[17]
Figure 3: The role of this compound in the HO-1 signaling pathway.
Conclusion
The redox chemistry of this compound is a complex and multifaceted field. Its Fe(III)/Fe(II) couple is central to its function, but the associated potentials and electron transfer mechanisms are exquisitely sensitive to the local environment. Understanding these properties through techniques like cyclic voltammetry and spectroelectrochemistry is vital. In a biological context, the redox cycling of this compound is a double-edged sword: it is a source of oxidative stress but also a key trigger for powerful cytoprotective signaling pathways like the HO-1 system. For professionals in drug development, modulating the redox activity of this compound or targeting the pathways it influences represents a promising avenue for therapeutic intervention in a range of diseases characterized by hemolysis and oxidative damage.
References
- 1. The effect of water on the Fe(3+)/Fe(2+) reduction potential of heme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Ferric Heme Superoxide Reductive Transformations to Ferric Heme (Hydro)Peroxide Species: Spectroscopic Characterization and Thermodynamic Implications for H-atom Transfer (HAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Electron transfer kinetics between hemoglobin subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ossila.com [ossila.com]
- 10. static.igem.org [static.igem.org]
- 11. researchgate.net [researchgate.net]
- 12. Spectroelectrochemistry for determination of the redox potential in heme enzymes: Dye-decolorizing peroxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Experimental Methods for Studying Cellular Heme Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound [omlc.org]
- 15. Hemin attenuated oxidative stress and inflammation to improve wound healing in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Redox reactions of hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Heme Oxygenase-1 Signaling and Redox Homeostasis in Physiopathological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization and Analysis of Hematin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematin (B1673048), an oxidized derivative of heme, plays a crucial role in various physiological and pathological processes. Its accurate characterization and analysis are paramount for understanding its function and for the development of therapeutics targeting heme metabolism, particularly in diseases like malaria and sickle cell disease. This technical guide provides a comprehensive overview of the spectroscopic techniques employed for the characterization and analysis of this compound, complete with quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a fundamental technique for studying this compound, primarily due to the strong absorption of light by the porphyrin ring. The characteristic Soret band and Q-bands provide a spectroscopic signature for this compound and can be used for its quantification and to study its aggregation state.
Quantitative Data
| Parameter | Wavelength (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Solvent/Conditions |
| Soret Band (monomeric) | ~386 - 400 | 85,000 at 386 nm | Acetic acid, various aqueous and organic solvents |
| Soret Band (aggregated/β-hematin) | Red-shifted | - | Aggregated state |
| Q-bands | ~502, ~627 | - | Aqueous 80% Acetic Acid |
Note: The exact position and intensity of the absorption bands can be influenced by the solvent, pH, and aggregation state of this compound.
Experimental Protocol
Objective: To obtain the UV-Vis absorption spectrum of this compound and determine its concentration.
Materials:
-
This compound sample
-
Spectrophotometer-grade solvent (e.g., dimethyl sulfoxide (B87167) (DMSO), 0.1 M NaOH, or a buffered aqueous solution)
-
Quartz cuvettes (1 cm path length)
-
Spectrophotometer
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in the chosen solvent. A common solvent is 0.1 M NaOH, which helps to monomerize the this compound. For example, dissolve 1 mg of this compound in 10 mL of 0.1 M NaOH to get a stock solution.
-
From the stock solution, prepare a dilution series to find an optimal concentration that gives an absorbance reading in the linear range of the instrument (typically 0.1 - 1.0).
-
-
Instrument Setup:
-
Turn on the spectrophotometer and allow the lamp to warm up for at least 15-20 minutes.
-
Set the wavelength range for scanning, typically from 300 nm to 700 nm, to cover both the Soret and Q-bands.
-
-
Measurement:
-
Fill a quartz cuvette with the solvent to be used as a blank.
-
Place the blank cuvette in the spectrophotometer and record a baseline spectrum.
-
Replace the blank cuvette with a cuvette containing the this compound sample.
-
Record the absorption spectrum of the this compound solution.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax) for the Soret band.
-
Use the Beer-Lambert law (A = εbc) to calculate the concentration of this compound, where A is the absorbance at λmax, ε is the molar extinction coefficient, b is the path length of the cuvette (1 cm), and c is the concentration.
-
Fluorescence Spectroscopy
While heme-containing compounds are known to quench fluorescence, this compound can exhibit weak fluorescence, and its interaction with other molecules can be studied using fluorescence-based assays.
Quantitative Data
| Parameter | Wavelength (nm) | Notes |
| Excitation Maximum | ~405 | The fluorescence of porphyrins is often excited using the Soret band. |
| Emission Maximum | ~630, ~693 | The emission spectrum can be influenced by the environment and aggregation state.[1] |
| Quantum Yield | Low | The presence of the iron atom in the porphyrin ring leads to efficient non-radiative decay pathways, resulting in low fluorescence quantum yields. The fluorescence of porphyrins is generally weak.[2] |
Experimental Protocol
Objective: To measure the fluorescence emission spectrum of this compound.
Materials:
-
This compound sample
-
Fluorescence-grade solvent (e.g., ethanol, DMSO)
-
Quartz fluorescence cuvettes
-
Spectrofluorometer
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of this compound in the chosen solvent. Concentrations are typically in the micromolar range to avoid inner filter effects.
-
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the excitation lamp to stabilize.
-
Set the excitation wavelength to the λmax of the Soret band (e.g., 405 nm).
-
Set the emission wavelength range, for example, from 500 nm to 800 nm.
-
Set the excitation and emission slit widths to control the intensity and resolution.
-
-
Measurement:
-
Fill a fluorescence cuvette with the solvent to record a blank spectrum. This is important to identify any Raman scattering peaks from the solvent.
-
Replace the blank with the this compound sample cuvette.
-
Acquire the fluorescence emission spectrum.
-
-
Data Analysis:
-
Subtract the blank spectrum from the sample spectrum to correct for solvent scattering and impurities.
-
Identify the emission maxima.
-
Raman Spectroscopy
Resonance Raman spectroscopy is a powerful technique for studying the vibrational modes of the porphyrin macrocycle in this compound. By using an excitation wavelength that coincides with an electronic transition of the molecule, the Raman signal is significantly enhanced.
Quantitative Data
| Raman Shift (cm⁻¹) | Vibrational Mode Assignment |
| ~1620 - 1640 | ν(Cα=Cβ) - Pyrrole stretching modes |
| ~1570 | A₁g mode |
| ~1371 | ν₄, A₁g mode, often used as a marker for oxidation state |
| ~795 | A₁g mode |
| ~677 | A₁g mode |
| ~344 | A₁g mode |
Note: The exact positions of the Raman bands can be sensitive to the iron spin and coordination state, as well as aggregation.[3]
Experimental Protocol
Objective: To obtain the Resonance Raman spectrum of a this compound sample.
Materials:
-
This compound sample
-
Solvent or solid substrate
-
Raman spectrometer with a suitable laser excitation source (e.g., 406, 488, 514, 568, 633, 780, or 830 nm)[3]
-
Microscope objective for focusing the laser and collecting the scattered light
Procedure:
-
Sample Preparation:
-
For solutions, dissolve this compound in a suitable solvent at a concentration sufficient to obtain a good signal-to-noise ratio.
-
For solid samples, the this compound powder can be pressed into a pellet or deposited on a suitable substrate (e.g., a calcium fluoride (B91410) slide).
-
-
Instrument Setup:
-
Select a laser excitation wavelength that is close to an absorption band of this compound to achieve resonance enhancement.
-
Calibrate the spectrometer using a known standard (e.g., silicon).
-
Set the laser power to a level that does not cause sample degradation.
-
Set the acquisition time and number of accumulations to achieve a good signal-to-noise ratio.
-
-
Measurement:
-
Focus the laser onto the sample using the microscope objective.
-
Collect the Raman spectrum over the desired spectral range (e.g., 200 - 1800 cm⁻¹).
-
-
Data Analysis:
-
Perform baseline correction and cosmic ray removal if necessary.
-
Identify the characteristic Raman bands of this compound and compare them with literature values for assignment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy of paramagnetic molecules like this compound presents unique challenges due to the presence of the unpaired electrons of the Fe(III) center. This leads to significant broadening and large chemical shift ranges (hyperfine shifts) of the NMR signals.
Expected Spectral Features
-
¹H NMR: The proton signals of the porphyrin ring are expected to be significantly shifted and broadened. The chemical shift range can extend over hundreds of ppm.[4]
-
¹³C NMR: Similar to ¹H NMR, the carbon signals will also experience large hyperfine shifts and broadening.
Experimental Protocol
Objective: To acquire an NMR spectrum of a this compound sample.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄)
-
High-quality NMR tubes
-
High-field NMR spectrometer
Procedure:
-
Sample Preparation:
-
Dissolve a sufficient amount of this compound in the deuterated solvent. Due to the paramagnetic nature, higher concentrations may be required compared to diamagnetic samples.[5][6]
-
Ensure the sample is free of particulate matter by filtering it into the NMR tube.[5]
-
Oxygen, being paramagnetic, can further broaden the signals. For high-resolution experiments, degassing the sample by freeze-pump-thaw cycles may be necessary.[6]
-
-
Instrument Setup:
-
Use a spectrometer with a high magnetic field to improve resolution and sensitivity.
-
Optimize acquisition parameters for paramagnetic samples, which often involves using shorter relaxation delays due to faster nuclear relaxation.
-
-
Measurement:
-
Acquire the ¹H and/or ¹³C NMR spectra. Due to the wide chemical shift range, a large spectral width must be set.
-
-
Data Analysis:
-
Data processing will involve phasing and baseline correction.
-
Assigning the resonances can be challenging and often requires comparison with model compounds and theoretical calculations.
-
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry is a soft ionization technique well-suited for the analysis of small molecules like this compound, allowing for the determination of its molecular weight and investigation of its fragmentation patterns.
Quantitative Data
| m/z Value | Assignment |
| ~616.17 | [M+H]⁺ of Heme (C₃₄H₃₂FeN₄O₄) |
Note: The observed m/z will depend on the ionization mode and the specific adducts formed.
Experimental Protocol
Objective: To obtain the ESI mass spectrum of this compound.
Materials:
-
This compound sample
-
Volatile organic solvent (e.g., methanol, acetonitrile)
-
Formic acid (for promoting ionization in positive mode)
-
ESI-mass spectrometer
Procedure:
-
Sample Preparation:
-
Instrument Setup:
-
Tune and calibrate the mass spectrometer using a standard calibration solution.
-
Set the ESI source parameters (e.g., capillary voltage, nebulizing gas flow, drying gas temperature) to optimal values for the analyte.
-
Set the mass analyzer to scan over a relevant m/z range (e.g., 100 - 1000).
-
-
Measurement:
-
Introduce the sample into the ESI source via direct infusion or coupled to a liquid chromatography system.
-
Acquire the mass spectrum.
-
-
Data Analysis:
-
Identify the molecular ion peak corresponding to this compound.
-
If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to gain structural information. The predominant fragment ion is often observed at m/z 616, corresponding to the loss of the axial ligand and reduction of Fe(III) to Fe(II).[8]
-
Signaling Pathways and Experimental Workflows
This compound is not merely an inert byproduct but an active signaling molecule that can trigger various cellular responses, particularly inflammation and platelet activation.
This compound-Mediated TLR4 Signaling
Free heme can act as a danger-associated molecular pattern (DAMP) and activate the Toll-like receptor 4 (TLR4) signaling pathway, leading to an inflammatory response.[9][10]
References
- 1. Fluorescence Spectroscopy Shows Porphyrins Produced by Cultured Oral Bacteria Differ Depending on Composition of Growth Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescence Spectroscopy of Porphyrins and Phthalocyanines: Some Insights into Supramolecular Self-Assembly, Microencapsulation, and Imaging Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Paramagnetic nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 5. NMR Sample Preparation [nmr.chem.umn.edu]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Role of TLR4 signaling in the nephrotoxicity of heme and heme proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TLR4 Signaling by Heme and the Role of Heme-Binding Blood Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Hematin-Based Assays in Antimalarial Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence and spread of drug-resistant Plasmodium falciparum necessitates the urgent discovery of novel antimalarial drugs. A crucial and well-validated target in the parasite's lifecycle is the detoxification of heme. During its intraerythrocytic stage, the parasite digests copious amounts of host hemoglobin, releasing toxic-free heme. To protect itself, the parasite crystallizes the heme into an inert polymer called hemozoin, a process vital for its survival.[1][2] Inhibition of hemozoin formation leads to a buildup of toxic heme, ultimately killing the parasite.[3] This unique biochemical pathway offers an attractive target for drug discovery.
Hematin-based assays are robust in vitro methods that mimic the physiological process of hemozoin formation (β-hematin is the synthetic equivalent of hemozoin) and are widely used for high-throughput screening (HTS) of potential antimalarial compounds.[1][2][3] These assays provide a platform to identify inhibitors of heme crystallization, a mechanism of action for established antimalarials like chloroquine (B1663885) and amodiaquine.[2] This document provides detailed protocols for key this compound-based assays, a summary of quantitative data for known inhibitors, and visual workflows to guide researchers in the field of antimalarial drug discovery.
Biochemical Pathway: Heme Detoxification in Plasmodium falciparum
The detoxification of heme in the parasite's acidic food vacuole is a critical survival mechanism. Free heme, a toxic byproduct of hemoglobin digestion, is converted into insoluble, non-toxic hemozoin crystals. This process is a prime target for many antimalarial drugs.
Caption: Biochemical pathway of heme detoxification to hemozoin in the malaria parasite.
Experimental Protocols
Colorimetric Pyridine-Based β-Hematin Inhibition Assay
This assay quantifies the amount of unpolymerized heme by forming a colored complex with pyridine (B92270), which can be measured spectrophotometrically.
Materials:
-
Hemin (B1673052) chloride
-
Sodium hydroxide (B78521) (NaOH)
-
Sodium acetate (B1210297)
-
Acetic acid
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Pyridine
-
HEPES buffer
-
96-well microplates
-
Microplate reader
Protocol:
-
Preparation of This compound (B1673048) Solution:
-
Prepare a stock solution of hemin chloride in 0.2 M NaOH.
-
Mix the hemin solution with 3 M sodium acetate and 17.4 M acetic acid to achieve a final pH of approximately 4.8.[4]
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of the test compound dissolved in DMSO or water. For controls, use DMSO or water alone.
-
Add 100 µL of the prepared this compound solution to each well.[4]
-
Include positive controls (e.g., chloroquine) and negative controls (solvent only) in each plate.
-
-
Incubation:
-
Incubate the plate at 37°C for 24 hours with shaking to allow for β-hematin formation.[4]
-
-
Quantification:
-
Centrifuge the plate to pellet the β-hematin.
-
Carefully remove the supernatant.
-
To quantify the remaining free heme, add a solution containing 50% pyridine (v/v), 20% acetone (v/v), and 200 mM HEPES buffer (pH 7.4).[5]
-
Shake the plate for 10 minutes to dissolve the free heme.
-
Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of unpolymerized heme.[5]
-
-
Data Analysis:
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Absorbance of test well / Absorbance of negative control)] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
-
NP-40 Detergent-Mediated β-Hematin Formation Assay
This high-throughput assay uses the non-ionic detergent NP-40 to facilitate β-hematin formation under physiologically relevant conditions.[2]
Materials:
-
Hemin chloride
-
DMSO
-
Nonidet P-40 (NP-40)
-
Acetate buffer (2 M, pH 4.9)
-
Acetone
-
Pyridine
-
HEPES buffer
-
384-well microplates
-
Microplate reader
Protocol:
-
Preparation of Reagents:
-
Assay Setup (for a 384-well plate):
-
Incubation:
-
Quantification:
-
Data Analysis:
-
Calculate the percentage of inhibition and IC50 values as described for the pyridine-based assay.
-
SYBR Green I-Based Fluorescence Assay for in vitro Antimalarial Activity
This whole-cell assay measures the proliferation of P. falciparum in red blood cells by quantifying the parasite's DNA using the fluorescent dye SYBR Green I. It is often used as a secondary screen for hits identified in primary this compound-based assays.
Materials:
-
P. falciparum culture (synchronized to the ring stage)
-
Complete parasite culture medium
-
Human red blood cells
-
SYBR Green I dye
-
Lysis buffer (containing Tris, EDTA, saponin, and Triton X-100)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader
Protocol:
-
Parasite Culture and Assay Setup:
-
Prepare a parasite culture with a starting parasitemia of 0.5% and a hematocrit of 4%.
-
Add 90 µL of the cell suspension to each well of a 96-well plate.
-
Add 10 µL of the test compound at various concentrations.
-
-
Incubation:
-
Incubate the plates for 48 hours under standard parasite culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).
-
-
Lysis and Staining:
-
Fluorescence Measurement:
-
Measure the fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[9]
-
-
Data Analysis:
-
Calculate the percentage of growth inhibition and determine the IC50 values.
-
Quantitative Data Summary
The following table summarizes the 50% inhibitory concentration (IC50) values of common antimalarial drugs and novel inhibitors in various this compound-based and whole-cell assays.
| Compound | Assay Type | IC50 (µM) | Reference |
| Chloroquine | β-Hematin Inhibition | 53.0 | [10] |
| Amodiaquine | β-Hematin Inhibition | 21.0 | [10] |
| Chloroquine | β-Hematin Inhibition | 25.04 | [8] |
| Dihydroartemisinin | β-Hematin Inhibition | 18.04 | [8] |
| Mefloquine | β-Hematin Inhibition | 15.78 | [8] |
| Chromone 23 | β-Hematin Inhibition | 1.41 | [8] |
| Chromone 24 | β-Hematin Inhibition | 1.76 | [8] |
| Phthalazine 2e | β-Hematin Inhibition | 5.30 | [11] |
| Phthalazine 2f | β-Hematin Inhibition | 5.50 | [11] |
| Triarylcarbinol (Ro 06-9075) | This compound Polymerization | <50 | [1] |
| Piperazine (Ro 10-3428) | This compound Polymerization | <50 | [1] |
| Benzophenone (Ro 22-8014) | This compound Polymerization | <50 | [1] |
| Chloroquine | P. falciparum (3D7, sensitive) | 0.0005 - 0.5 | [12] |
| Chloroquine | P. falciparum (Dd2, resistant) | 0.0088 - 9.0 | [12] |
High-Throughput Screening Workflow
A typical high-throughput screening campaign for antimalarial drug discovery involves a series of assays to identify and validate potential lead compounds.
Caption: High-throughput screening workflow for antimalarial drug discovery.
Logical Screening Cascade
The progression from a large compound library to a preclinical candidate follows a logical cascade of screening and validation steps.
Caption: Logical cascade for antimalarial drug screening and validation.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Identification of β-hematin inhibitors in a high-throughput screening effort reveals scaffolds with in vitro antimalarial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of the NP-40 detergent-mediated assay in discovery of inhibitors of beta-hematin crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A colorimetric high-throughput beta-hematin inhibition screening assay for use in the search for antimalarial compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Use of the NP-40 Detergent-Mediated Assay in Discovery of Inhibitors of β-Hematin Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medipol.edu.tr [medipol.edu.tr]
- 8. scienceasia.org [scienceasia.org]
- 9. iddo.org [iddo.org]
- 10. Identification of β-hematin inhibitors in a high-throughput screening effort reveals scaffolds with in vitro antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimalarial Activity of Highly Coordinative Fused Heterocycles Targeting β-Hematin Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Whole-Cell SYBR Green I Assay for Antimalarial Activity Assessment [jscimedcentral.com]
Application of Hematin in Cell Culture Experiments: A Guide for Researchers
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Hematin (B1673048), an iron-containing porphyrin derived from heme, is a crucial molecule in various biological processes. In the realm of cell culture, it is particularly recognized for its ability to induce erythroid differentiation in specific cell lines, making it an invaluable tool for studying hematopoiesis and developing therapeutic strategies for hemoglobinopathies. This document provides detailed application notes and experimental protocols for the use of this compound in cell culture experiments, with a focus on its role in inducing differentiation and its effects on cell viability and signaling pathways.
Key Applications in Cell Culture
-
Induction of Erythroid Differentiation: this compound is widely used to stimulate the differentiation of erythroid precursor cells, such as the human erythroleukemia cell lines K562 and HEL, into hemoglobin-producing cells.[1][2][3][4] This process is characterized by morphological changes, a decrease in cell proliferation, and a significant increase in the synthesis of embryonic and fetal globins.[1][2]
-
Studying Globin Gene Regulation: The induction of globin gene expression by this compound provides a robust model system to investigate the molecular mechanisms that control hemoglobin synthesis.[5][6][7] Researchers can use this system to screen for compounds that may modulate globin gene expression for therapeutic purposes.
-
Drug Sensitivity Screening: this compound has been shown to enhance the sensitivity of erythroleukemia cells to certain chemotherapeutic agents, such as 1-beta-D-arabinofuranosylcytosine (ara-C), suggesting its potential use in combination therapies.[8]
Data Presentation: Quantitative Effects of this compound on Erythroid Differentiation
The following tables summarize the quantitative effects of this compound on K562 cells, a commonly used model for erythroid differentiation.
Table 1: Effect of this compound on Globin Gene Expression in K562 Cells
| Globin Gene | Fold Increase in mRNA Levels (30 µM Hemin) | Reference |
| α-globin | 1.5 - 2.3 | [5][6] |
| γ-globin | 1.5 - 2.3 | [5][6] |
| ε-globin | 1.5 - 2.3 | [5][6] |
Table 2: Time-Dependent Increase in Benzidine-Positive K562 Cells with Hemin Treatment (40 µM)
| Incubation Time (hours) | Percentage of Benzidine-Positive Cells (%) | Reference |
| 0 | 0.7 | [4] |
| 12 | 4.2 | [4] |
| 24 | 23.1 | [4] |
| 36 | 35.7 | [4] |
| 48 | 54.5 | [4] |
Table 3: Optimal this compound Concentration for K562 Cell Differentiation
| Concentration Range | Solvent | Observed Effects | Reference |
| 20 µM - 60 µM | DMSO or dilute NaOH | Decreased cell proliferation, increased hemoglobin expression | |
| 40 µM | Not specified | Successful induction of erythroid differentiation | [4] |
Experimental Protocols
Here, we provide detailed protocols for key experiments involving this compound in cell culture.
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a sterile stock solution of this compound for use in cell culture.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO) or 0.1 M NaOH
-
Sterile, light-protected microcentrifuge tubes
-
Sterile 0.22 µm syringe filter (optional)
Procedure:
-
For a DMSO-based stock solution:
-
Under sterile conditions, dissolve this compound powder in cell culture-grade DMSO to a final concentration of 10-20 mM.
-
Vortex thoroughly until the this compound is completely dissolved. Gentle warming at 37°C may aid dissolution.
-
-
For a NaOH-based stock solution:
-
Under sterile conditions, dissolve this compound powder in 0.1 M NaOH to the desired concentration.
-
-
Sterilization (Optional): If the solvent was not sterile, filter the stock solution through a 0.22 µm syringe filter into a sterile tube.
-
Aliquoting and Storage:
-
Dispense the stock solution into small, single-use aliquots in sterile, light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term use.
-
Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing a sterile this compound stock solution.
Protocol 2: Induction of Erythroid Differentiation in K562 Cells
Objective: To induce erythroid differentiation in K562 cells using this compound.
Materials:
-
K562 cells
-
Complete RPMI-1640 medium (with 10% FBS and 1% penicillin-streptomycin)
-
This compound stock solution (from Protocol 1)
-
6-well cell culture plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Seed K562 cells at a density of 1 x 10⁵ cells/mL in a 6-well plate with complete RPMI-1640 medium.
-
Add this compound stock solution to the desired final concentration (e.g., 40 µM).
-
Incubate the cells at 37°C in a 5% CO₂ humidified incubator for the desired time period (e.g., 24, 48, 72 hours).
-
Monitor the cells daily for morphological changes (e.g., smaller size, reddish color) indicative of differentiation.
-
Harvest cells at different time points for further analysis (e.g., benzidine (B372746) staining, gene expression analysis).
Protocol 3: Benzidine Staining for Hemoglobin Detection
Objective: To detect hemoglobin-containing cells following this compound-induced differentiation.
Materials:
-
This compound-treated and control cells
-
Phosphate-buffered saline (PBS)
-
Benzidine solution (0.2% w/v in 0.5 M acetic acid)
-
3% Hydrogen peroxide (H₂O₂)
-
Microscope slides
-
Coverslips
-
Light microscope
Procedure:
-
Harvest a small aliquot of the cell suspension.
-
Wash the cells once with PBS and resuspend in a small volume of PBS.
-
Prepare the staining solution immediately before use by mixing 100 µL of benzidine solution with 2 µL of 3% H₂O₂. Caution: Benzidine is a carcinogen. Handle with appropriate safety precautions.
-
Mix an equal volume of cell suspension and staining solution on a microscope slide.
-
Incubate at room temperature for 5-10 minutes.
-
Place a coverslip over the mixture and observe under a light microscope.
-
Hemoglobin-positive cells will stain blue. Count the percentage of blue (positive) cells versus colorless (negative) cells.
Workflow for Benzidine Staining
Caption: Workflow for detecting hemoglobin with benzidine staining.
Protocol 4: Cell Viability Assessment using MTT Assay
Objective: To assess the viability of cells after treatment with this compound.
Materials:
-
This compound-treated and control cells
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and treat with various concentrations of this compound. Include untreated control wells.
-
Incubate for the desired exposure time.
-
Important Consideration for this compound: The reddish-brown color of this compound can interfere with the absorbance reading of the formazan (B1609692) product. To minimize this, it is recommended to:
-
Carefully aspirate the medium containing this compound.
-
Wash the cells gently with pre-warmed PBS.
-
Add fresh, this compound-free medium to each well.
-
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate cell viability as a percentage of the untreated control.
Signaling Pathways Involved in this compound-Induced Differentiation
This compound influences several key signaling pathways to promote erythroid differentiation and regulate cell fate.
Signaling Pathways in this compound-Induced Erythroid Differentiation
Caption: Key signaling pathways modulated by this compound.
-
TGF-β/Smad Pathway: this compound has been shown to inhibit the phosphorylation of Smad3, a key component of the TGF-β signaling pathway.[6] The TGF-β pathway is generally considered an inhibitor of erythropoiesis, so its inhibition by this compound can promote erythroid differentiation.[6]
-
MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is often activated during erythroid differentiation and is thought to play a positive regulatory role.[9] this compound can influence this pathway, contributing to the differentiation process.
-
PI3K/Akt Pathway: The Phosphoinositide 3-Kinase (PI3K)/Akt pathway is a critical regulator of cell survival and proliferation. While this compound induces differentiation, which is often associated with a decrease in proliferation, the PI3K/Akt pathway may still play a role in maintaining the viability of differentiating cells.
Conclusion
This compound is a potent and versatile tool for in vitro studies of erythropoiesis and globin gene regulation. By utilizing the detailed protocols and understanding the underlying signaling mechanisms outlined in this document, researchers can effectively employ this compound in their cell culture experiments to gain valuable insights into red blood cell development and explore novel therapeutic avenues for blood disorders. Careful optimization of experimental conditions, particularly concerning concentration and potential assay interferences, is crucial for obtaining reliable and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. High-level embryonic globin production with efficient erythroid differentiation from a K562 erythroleukemia cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Regulation of erythroid differentiation in K562 cells by the EPAS1-IRS2 axis under hypoxic conditions [frontiersin.org]
- 4. ETV6 Regulates Hemin-Induced Erythroid Differentiation of K562 Cells through Mediating the Raf/MEK/ERK Pathway [jstage.jst.go.jp]
- 5. Quantitative analysis of globin gene induction in single human erythroleukemic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative analysis of globin gene induction in single human erythroleukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hemin-induced acceleration of hemoglobin production in immature cultured erythroid cells: preferential enhancement of fetal hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hemin enhances the sensitivity of erythroleukemia cells to 1-beta-D-arabinofuranosylcytosine by both activation of deoxycytidine kinase and reduction of cytidine deaminase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Hematin as a catalyst in organic synthesis and reactions
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Hematin (B1673048), a hydroxylated iron (III) protoporphyrin IX, has emerged as a cost-effective and environmentally benign catalyst in a variety of organic reactions. Its activity, which mimics that of heme-containing enzymes like peroxidases, makes it a valuable tool in sustainable chemistry. This document provides detailed application notes, experimental protocols, and quantitative data for key organic transformations catalyzed by this compound.
Oxidative Polymerization of Phenols and Vinyl Monomers
This compound is an effective catalyst for the oxidative polymerization of phenolic compounds and vinyl monomers, offering a green alternative to traditional polymerization methods. This process is particularly relevant in the synthesis of functional polymers and materials.
Application Notes
This compound, in the presence of an oxidizing agent such as hydrogen peroxide, catalyzes the formation of phenoxyl or vinyl radicals, which then propagate to form polymers. The reaction conditions, including pH, catalyst concentration, and the ratio of oxidant to monomer, significantly influence the polymer yield and molecular weight. For phenolic substrates, the reaction typically proceeds via a two-step electron transfer mechanism, analogous to the catalytic cycle of horseradish peroxidase (HRP)[1]. In vinyl polymerization, this compound initiates a free-radical process. The use of pegylated this compound has been shown to enhance the molecular weight of the resulting polymer in aqueous media[2].
Quantitative Data
Table 1: this compound-Catalyzed Polymerization of p-Ethylphenol
| This compound Concentration (mM) | pH | Yield (%) | Mn ( g/mol ) | Polydispersity Index (PDI) | Reference |
| 0.5 | 7.0 | 65 | 1200 | 1.8 | [1] |
| 1.0 | 7.0 | 85 | 1500 | 1.7 | [1] |
| 1.5 | 7.0 | 82 | 1450 | 1.8 | [1] |
| 2.0 | 7.0 | 78 | 1400 | 1.9 | [1] |
| 1.0 | 4.0 | 45 | 900 | 2.1 | [1] |
| 1.0 | 5.0 | 68 | 1100 | 1.9 | [1] |
| 1.0 | 8.0 | 80 | 1400 | 1.8 | [1] |
| 1.0 | 11.0 | 75 | 1300 | 1.9 | [1] |
Table 2: this compound-Catalyzed Polymerization of Sodium Styrene Sulfonate in Water
| Catalyst | pH | Yield (%) | Mn ( g/mol ) | Polydispersity Index (PDI) | Reference |
| This compound | 11.0 | 75 | 180,000 | 3.2 | [2] |
| PEG-Hematin | 7.0 | 88 | 223,520 | 3.5 | [2] |
Experimental Protocol: Oxidative Polymerization of p-Ethylphenol
Materials:
-
This compound
-
p-Ethylphenol (monomer)
-
Dimethylformamide (DMF)
-
Phosphate (B84403) buffer (pH 7.0)
-
Hydrogen peroxide (30% solution)
-
Sonicator
-
Magnetic stirrer
Procedure:
-
Catalyst Preparation: Dissolve the desired amount of this compound (e.g., 3.2 mg for a 1 mM solution) in 1.5 mL of DMF. Use sonication to facilitate dissolution.
-
Monomer Solution: Prepare a solution of p-ethylphenol (1 mmol, 0.12 g) in 3.5 mL of phosphate buffer (pH 7.0).
-
Reaction Initiation: Add the this compound solution to the monomer solution and stir the mixture at room temperature.
-
Oxidant Addition: Add 0.05 mL of 30% hydrogen peroxide dropwise to the reaction mixture to initiate the polymerization. Repeat the addition of 0.05 mL of hydrogen peroxide two more times at 15-minute intervals.
-
Reaction Progression: Continue stirring the reaction mixture for 24 hours at room temperature. The formation of a dark precipitate indicates polymer formation.
-
Product Isolation: Collect the polymer precipitate by filtration, wash it with water to remove any unreacted monomer and catalyst, and then dry it under vacuum.
-
Characterization: Characterize the resulting poly(p-ethylphenol) for its yield, molecular weight (Mn), and polydispersity index (PDI) using appropriate analytical techniques such as Gel Permeation Chromatography (GPC).
Reaction Mechanism: Oxidative Polymerization of Phenols
Caption: Catalytic cycle of this compound in the oxidative polymerization of phenols.
In Situ Hydrogelation
This compound serves as a biocompatible and efficient alternative to HRP for the in situ formation of hydrogels from polymers containing phenolic hydroxyl (Ph) moieties. This has significant applications in tissue engineering and drug delivery.
Application Notes
The this compound-catalyzed in situ hydrogelation process involves the oxidative coupling of phenolic hydroxyl groups on polymer backbones in the presence of hydrogen peroxide. This leads to the formation of a cross-linked three-dimensional network, resulting in gelation. The gelation time can be controlled by varying the concentrations of this compound and hydrogen peroxide. This method is highly cytocompatible, making it suitable for in vivo applications[3].
Quantitative Data
Table 3: Gelation Time of Gelatin-Ph (5 wt%) Solution at pH 7.4
| This compound (mg/mL) | H₂O₂ (mM) | Gelation Time (s) | Reference |
| 0.01 | 1 | 95 | [4] |
| 0.01 | 10 | 25 | [4] |
| 0.01 | 20 | 12 | [4] |
| 0.01 | 40 | 6 | [4] |
| 0.01 | 100 | 6 | [4] |
Experimental Protocol: In Situ Hydrogelation of a Gelatin-Phenol Conjugate
Materials:
-
Gelatin-phenol (Gelatin-Ph) conjugate
-
This compound
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Hydrogen peroxide (H₂O₂) solution
-
Vortex mixer
Procedure:
-
Polymer Solution: Prepare a 5 wt% solution of the Gelatin-Ph conjugate in PBS (pH 7.4).
-
Catalyst Addition: Add this compound to the Gelatin-Ph solution to achieve the desired final concentration (e.g., 0.01 mg/mL).
-
Initiation of Gelation: Add the required volume of H₂O₂ solution to the mixture to reach the desired final concentration (e.g., 40 mM).
-
Mixing: Immediately and thoroughly mix the solution using a vortex mixer.
-
Gelation Time Measurement: Start a timer immediately after the addition of H₂O₂. The gelation time is the time taken for the solution to stop flowing when the vial is inverted.
-
Cell Encapsulation (Optional): For cell encapsulation studies, resuspend the desired cells in the Gelatin-Ph/hematin solution before the addition of H₂O₂.
Experimental Workflow: In Situ Hydrogelation
Caption: Workflow for this compound-catalyzed in situ hydrogelation.
Carbon Dioxide (CO₂) Cycloaddition
While specific, detailed protocols for this compound-catalyzed CO₂ cycloaddition are not extensively documented in the reviewed literature, iron-based catalysts, in general, are known to be effective for this transformation. This compound, as an iron-containing porphyrin, is a promising candidate for this green chemical process.
Application Notes
The cycloaddition of CO₂ to epoxides to form cyclic carbonates is a 100% atom-economical reaction and a significant route for CO₂ utilization. This reaction is typically catalyzed by a Lewis acid in combination with a nucleophilic co-catalyst. The iron center in this compound can act as a Lewis acid to activate the epoxide ring, making it susceptible to nucleophilic attack. A co-catalyst, often a halide salt, provides the nucleophile that initiates the ring-opening of the epoxide. The resulting intermediate then reacts with CO₂, followed by an intramolecular cyclization to yield the cyclic carbonate and regenerate the catalyst. Both homogeneous and heterogeneous systems using this compound derivatives have been explored.
Proposed Reaction Mechanism: CO₂ Cycloaddition
Caption: Proposed mechanism for this compound-catalyzed CO₂ cycloaddition.
Other Potential Applications
While the applications of this compound in oxidative polymerization and hydrogelation are well-established, its potential in other areas of organic synthesis is an active area of research. Iron-based catalysts are widely used in:
-
C-H Activation/Functionalization: Directing group-assisted C-H activation is a powerful tool for the synthesis of complex molecules. While many iron catalysts are known, specific applications of this compound are less common but represent a promising area for future research.
-
Asymmetric Synthesis: The development of chiral iron-based catalysts for asymmetric transformations is of great interest. The porphyrin ligand of this compound could potentially be modified with chiral auxiliaries to induce enantioselectivity.
-
Cross-Coupling Reactions: Iron-catalyzed cross-coupling reactions are emerging as a low-cost and less toxic alternative to palladium-catalyzed reactions. The catalytic activity of this compound in such transformations warrants further investigation.
For these applications, the direct use of unmodified this compound may be limited, and the development of this compound-derived catalysts with tailored ligands and supports is likely necessary to achieve high efficiency and selectivity.
Disclaimer: The provided protocols are intended for guidance and should be adapted and optimized for specific substrates and reaction scales. Appropriate safety precautions should be taken when handling all chemicals.
References
Application Notes and Protocols for In Vitro Hematin Crystallization Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for in vitro hematin (B1673048) crystallization assays, a critical tool in the discovery and development of antimalarial drugs. The detoxification of free heme into hemozoin (β-hematin) is a crucial physiological process for the malaria parasite, Plasmodium falciparum, making it an attractive target for therapeutic intervention.[1] The in vitro assays described herein simulate this biomineralization process, enabling the screening and characterization of potential inhibitory compounds.
Introduction to this compound Crystallization
During its intraerythrocytic life cycle, the malaria parasite digests host hemoglobin, releasing large quantities of toxic free heme (ferriprotoporphyrin IX).[1][2] To protect itself, the parasite detoxifies heme by converting it into an insoluble crystalline pigment called hemozoin, which is biologically inert.[1][2] This process of hemozoin formation is a unique and essential pathway for parasite survival, making it a prime target for antimalarial drugs like chloroquine.[1][3] In vitro this compound crystallization assays replicate the formation of β-hematin, a synthetic crystal structurally and chemically identical to hemozoin, providing a robust platform for high-throughput screening of potential inhibitors.[1][2]
The mechanism of hemozoin formation in vivo is thought to be a complex process that occurs at the lipid-water interface within the parasite's acidic digestive vacuole.[4][5] It is believed to be a two-step process involving histidine-rich proteins that facilitate the initial dimerization of heme molecules, followed by lipids that promote the growth of the crystal lattice.[3] Various in vitro methods have been developed to mimic these conditions, utilizing lipids, detergents, or pre-formed β-hematin crystals to initiate and catalyze the crystallization process.[2][3][6]
Experimental Protocols
Several methods for in vitro this compound crystallization have been established, each with its own advantages for specific applications, such as high-throughput screening or detailed mechanistic studies. Below are detailed protocols for commonly used assays.
Lipid-Mediated this compound Crystallization Assay
This method closely mimics the proposed in vivo environment of hemozoin formation at the surface of neutral lipid bodies.[4][5]
Materials:
-
Hemin (B1673052) chloride
-
Dimethyl sulfoxide (B87167) (DMSO)
-
0.2 M Ammonium (B1175870) acetate (B1210297) buffer (pH 4.9)
-
Lipid solution (e.g., 200 µM 1-Stearoyl-rac-glycerol in ethanol)[7]
-
Test compounds (dissolved in an appropriate solvent)
-
96-well round-bottom plates
-
Plate shaker
-
Incubator (37°C)
-
Plate reader
Protocol:
-
Prepare a 25 mM stock solution of hemin chloride in DMSO. Sonicate for one minute and filter through a 0.22 µm PVDF membrane to remove any insoluble particles.[8]
-
Prepare a 222.2 µM working solution of this compound by adding 177.8 µL of the 25 mM hemin stock to 20 mL of 0.2 M ammonium acetate buffer (pH 4.9).[7]
-
In a 96-well plate, add the components in the following order:
-
The final volume in each well should be adjusted with the acetate buffer.
-
Incubate the plate at 37°C for 20 hours with constant shaking at 55 rpm.[7]
-
Following incubation, quantify the amount of β-hematin formed (see Section 3).
Detergent (NP-40)-Mediated High-Throughput Screening (HTS) Assay
This assay utilizes the non-ionic detergent Nonidet P-40 (NP-40) as a surrogate for lipids to mediate β-hematin formation and is well-suited for HTS.[8][9]
Materials:
-
Hemin chloride
-
DMSO
-
Deionized water
-
NP-40 stock solution (e.g., 348 µM in water)[8]
-
Acetone
-
Test compounds
-
384-well microtiter plates
-
Non-contact liquid handler and bulk liquid delivery system (for HTS)
-
Plate shaker
-
Incubator (37°C)
-
SpectraMax M5 plate reader or equivalent
Protocol:
-
Prepare a 25 mM stock solution of hemin chloride in DMSO as described previously.[8]
-
Using a liquid handler, dispense the test compounds into the 384-well plates.[9]
-
Add the following solutions to each well in the specified order:
-
Incubate the plates at 37°C for six hours with shaking.[9]
-
After incubation, add pyridine to each well.[9] Pyridine forms a complex with unreacted this compound, allowing for its quantification.[10]
-
Measure the absorbance to determine the amount of remaining this compound and, by extension, the amount of β-hematin formed.[9]
Quantification of β-Hematin Formation
Accurate quantification of the newly formed β-hematin is crucial. A common issue is the interference from unreacted monomeric heme and heme aggregates.[11][12] The following spectrophotometric method addresses this by sequential washing steps.
Protocol:
-
After the incubation period, centrifuge the 96-well plates.
-
Discard the supernatant.
-
Wash the pellet sequentially with:
-
After the final wash, dissolve the remaining β-hematin pellet in 200 µL of 0.36 M sodium hydroxide (B78521) containing 2% (w/v) SDS.[7]
-
Measure the absorbance of the dissolved β-hematin at 400 nm using a plate reader.[7]
-
The concentration of β-hematin can be calculated using a molar extinction coefficient of 1 x 105 M-1cm-1.[7]
Data Presentation
The following table summarizes the key quantitative parameters from various published protocols for in vitro this compound crystallization assays.
| Parameter | Lipid-Mediated Assay | Detergent (NP-40) HTS Assay | Tween 20-Mediated Assay |
| Hemin Concentration | 100 µM[7] | Final concentration not specified, but derived from a 25 mM stock[8] | 50 µM[2] |
| Initiator | 50 µM Lipid Solution (e.g., 1-Stearoyl-rac-glycerol)[7] | 348 µM NP-40 stock (5 µL per well)[8] | 0.012 g/liter Tween 20 |
| Buffer | 0.1 M Ammonium Acetate, pH 4.9[7] | Not specified, water added[8] | 1 M Acetate Buffer, pH 4.8[2] |
| Temperature | 37°C[7] | 37°C[8] | Not specified |
| Incubation Time | 20 hours[7] | 6 hours[9] | 250 minutes |
| Plate Format | 96-well[7] | 384-well[8] | Not specified |
| Quantification | Spectrophotometry at 400 nm after pellet dissolution[7] | Absorbance measurement after pyridine addition[9] | Colorimetric, absorbance at 415/630 nm[2][14] |
Visualizations
Proposed Mechanism of Hemozoin Formation
The formation of hemozoin is a critical detoxification pathway for the malaria parasite. The diagram below illustrates the proposed two-step mechanism involving both histidine-rich proteins and lipids.
Caption: Proposed two-step mechanism of hemozoin formation.
Experimental Workflow for High-Throughput Screening
The following diagram outlines the typical workflow for a high-throughput screening (HTS) assay designed to identify inhibitors of this compound crystallization.
Caption: High-throughput screening workflow for this compound crystallization inhibitors.
References
- 1. Hemozoin and antimalarial drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simple Colorimetric Inhibition Assay of Heme Crystallization for High-Throughput Screening of Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hemozoin formation in malaria: a two-step process involving histidine-rich proteins and lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. periodicos.capes.gov.br [periodicos.capes.gov.br]
- 5. Recent advances in understanding the mechanism of hemozoin (malaria pigment) formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A physiochemical mechanism of hemozoin (beta-hematin) synthesis by malaria parasite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lipophilic Mediated Assays for β-Hematin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of β-hematin inhibitors in a high-throughput screening effort reveals scaffolds with in vitro antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Spectrophotometric determination of de novo hemozoin/beta-hematin formation in an in vitro assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Hematin in Experimental Models of Porphyria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Porphyrias are a group of rare metabolic disorders resulting from deficiencies in specific enzymes of the heme biosynthesis pathway. This leads to the accumulation of porphyrin precursors, such as 5-aminolevulinic acid (ALA) and porphobilinogen (B132115) (PBG), or porphyrins, which are responsible for the clinical manifestations of the disease.[1][2] While This compound (B1673048) (a hydroxylated form of heme) is clinically used to treat acute porphyria attacks by replenishing the hepatic heme pool and downregulating the heme synthesis pathway, in a research setting, it serves as a critical tool to study the therapeutic mechanisms in animal models where a porphyria-like state is induced by other means.[3][4]
These application notes provide a detailed framework for utilizing a chemically-induced model of acute intermittent porphyria (AIP) in mice and the subsequent therapeutic intervention with this compound.
Mechanism of Action and Signaling Pathways
This compound's primary therapeutic effect in acute porphyria is the negative feedback inhibition of 5-aminolevulinic acid synthase 1 (ALAS1), the rate-limiting enzyme in the hepatic heme synthesis pathway.[5][6] By supplying exogenous heme, this compound replenishes the regulatory "free" heme pool in hepatocytes. This leads to the repression of ALAS1 transcription, thereby reducing the production of the neurotoxic porphyrin precursors ALA and PBG.[5][7]
Furthermore, administration of this compound can induce the expression of heme oxygenase-1 (HO-1), a key enzyme in heme catabolism.[6] HO-1 breaks down heme into biliverdin (B22007) (which is subsequently converted to the antioxidant bilirubin), free iron, and carbon monoxide (CO).[6] The induction of HO-1 is a cytoprotective response to oxidative stress and inflammation.[6]
Heme Synthesis and Regulation by this compound
The following diagram illustrates the heme synthesis pathway and the regulatory role of this compound.
Heme Oxygenase-1 (HO-1) Induction Pathway
The induction of HO-1 by this compound involves the activation of transcription factors that recognize stress-responsive elements in the HO-1 gene promoter.
Experimental Protocols
The following protocols describe the induction of a porphyria-like state in a mouse model of AIP using phenobarbital (B1680315), followed by therapeutic intervention with this compound.
Experimental Workflow
Protocol 1: Induction of Porphyria-like State in AIP Mice
This protocol is adapted from studies using mice with a deficiency in porphobilinogen deaminase (PBGD/HMBS), which biochemically mimic AIP.[7][8]
Materials:
-
AIP mice (e.g., HMBS-deficient T1/T2 mice) and wild-type controls.[7]
-
Phenobarbital sodium salt.
-
Sterile 0.9% saline.
-
Metabolic cages for urine collection.
Procedure:
-
Acclimatize mice for at least one week before the experiment.
-
Prepare a fresh solution of phenobarbital in sterile 0.9% saline at a concentration of 10 mg/mL.
-
Administer phenobarbital via intraperitoneal (i.p.) injection daily for 4 consecutive days. A dose escalation may be used, for example: 75, 80, 85, and 90 mg/kg/day.[7]
-
House mice in metabolic cages for 24-hour urine collection each day of the induction period. Protect urine samples from light and store at -20°C or below until analysis.
-
On day 5, the porphyria-like state with elevated ALA and PBG is induced and mice are ready for therapeutic intervention.
Protocol 2: this compound Administration
Materials:
-
Hemin (B1673052) (e.g., Panthis compound® lyophilized powder).[9][10]
-
Sterile Water for Injection, USP.[9]
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Sterile syringes and filters (0.45 µm).[10]
Procedure for Intravenous (i.v.) Administration:
-
Reconstitute lyophilized hemin immediately before use. For example, add 48 mL of Sterile Water for Injection to a 350 mg vial of Panthis compound® to get a concentration of approximately 7 mg/mL. Shake well for 2-3 minutes to dissolve.[9]
-
The recommended therapeutic dose in mice can range from 6 µg/g (6 mg/kg) to 40 µmol/kg.[11][12] A dose of 3-4 mg/kg is standard in clinical practice and can be adapted for animal studies.[3][4]
-
Dilute the reconstituted hemin solution in sterile PBS to the final desired concentration for injection.
-
Administer the hemin solution via tail vein injection. The volume should be appropriate for the mouse's weight (e.g., 100-200 µL).
-
For the control group, administer an equivalent volume of the vehicle (e.g., PBS).
Procedure for Intraperitoneal (i.p.) Administration:
-
Prepare the hemin solution as described above. A dose of 40 mg/kg has been used in some mouse studies.[13]
-
Administer the solution via i.p. injection.
-
Administer the vehicle to the control group.
Timing of Administration:
-
This compound can be administered as a single dose after the 4-day phenobarbital induction to study the acute therapeutic effect.[8]
-
Blood and urine samples can be collected at various time points post-administration (e.g., 30 minutes, 2, 4, 6, 24 hours) to monitor the clearance of ALA and PBG.[8]
Protocol 3: Measurement of Urinary ALA and PBG
This protocol is based on the Mauzerall-Granick method.[14]
Materials:
-
Collected urine samples.
-
Dowex resin columns.
-
Ehrlich's reagent.
-
Spectrophotometer.
Procedure:
-
Thaw urine samples and centrifuge to remove any precipitates.
-
Separate ALA and PBG from interfering substances using ion-exchange chromatography (Dowex resin columns).
-
Elute ALA and PBG separately.
-
Convert ALA to a pyrrole.
-
Add Ehrlich's reagent to both the PBG and converted ALA samples. This reagent reacts with pyrroles to form a colored product.
-
Measure the absorbance of the colored product using a spectrophotometer.
-
Calculate the concentrations of ALA and PBG based on a standard curve. Results are typically normalized to creatinine (B1669602) concentration.
Protocol 4: Uroporphyrinogen Decarboxylase (UROD) Activity Assay
This assay measures the conversion of uroporphyrinogen to coproporphyrinogen in erythrocyte lysates.[15]
Materials:
-
Whole blood collected in heparinized tubes.
-
Solutions for cell lysis and incubation buffers.
-
Uroporphyrinogen substrate.
-
High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector.
Procedure:
-
Collect whole blood and protect from light. Prepare erythrocyte lysates.
-
Incubate the lysate with uroporphyrinogen substrate under standardized conditions (e.g., 37°C).
-
Stop the reaction and oxidize the remaining uroporphyrinogen to uroporphyrin.
-
Measure the amount of substrate consumed by quantifying the remaining uroporphyrin using HPLC with fluorescence detection.
-
Calculate enzyme activity, typically expressed as nmol/mL erythrocytes/hr.
Protocol 5: Ferrochelatase (FECH) Activity Assay
This assay measures the insertion of a metal ion (zinc is often used as a substitute for iron) into a porphyrin substrate.[9][16]
Materials:
-
Tissue homogenate (e.g., from liver) or cell lysate.
-
Incubation buffer containing a detergent (e.g., Tween 20).
-
Zinc acetate (B1210297) solution.
-
Mesoporphyrin IX substrate.
-
Stop reagent (e.g., EDTA in a dimethylsulfoxide/methanol mixture).
-
HPLC system with a fluorescence or UV detector.
Procedure:
-
Prepare tissue homogenate or cell lysate and determine the protein concentration.
-
Pre-incubate the sample with incubation buffer and zinc acetate at 37°C.
-
Initiate the reaction by adding the mesoporphyrin IX substrate.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Stop the reaction by adding the stop reagent and cooling on ice.
-
Centrifuge to pellet the protein.
-
Analyze the supernatant for the formation of zinc-mesoporphyrin using HPLC with fluorescence detection (e.g., excitation at 406 nm, emission at 578 nm).
-
Quantify the product relative to a standard curve and express activity as nmol of product formed per hour per mg of protein.
Data Presentation
The following tables summarize the expected quantitative changes in key biochemical markers in a phenobarbital-induced AIP mouse model and the anticipated effects of this compound treatment.
Table 1: Expected Porphyrin Precursor Levels in a Phenobarbital-Induced AIP Mouse Model
| Analyte | Sample Type | Condition | Expected Level |
| PBG | Urine | Baseline (AIP mouse) | Slightly elevated vs. wild-type |
| Phenobarbital-induced | Markedly elevated (e.g., >10-fold increase) | ||
| Post-Hematin Treatment | Rapid reduction towards baseline[8] | ||
| ALA | Urine | Baseline (AIP mouse) | Slightly elevated vs. wild-type |
| Phenobarbital-induced | Markedly elevated (e.g., >10-fold increase) | ||
| Post-Hematin Treatment | Reduction towards baseline[8] | ||
| PBG | Plasma | Phenobarbital-induced | Elevated[8] |
| Post-Hematin Treatment | Rapid reduction towards baseline[8] | ||
| ALA | Plasma | Phenobarbital-induced | Elevated[8] |
| Post-Hematin Treatment | Reduction towards baseline[8] |
Table 2: Heme Pathway Enzyme Activities in Experimental Porphyria Models
| Enzyme | Model | Expected Activity | Rationale |
| ALAS1 | Phenobarbital-induced AIP mouse | Markedly increased (~16-fold) | Negative feedback from heme depletion and drug induction. |
| UROD | Porphyria Cutanea Tarda (PCT) Model | Decreased | Hallmark of PCT. |
| FECH | Erythropoietic Protoporphyria (EPP) Model | Decreased | Hallmark of EPP. |
Conclusion
The experimental framework presented here provides a robust system for studying the pathophysiology of acute porphyria and for evaluating the efficacy of therapeutic agents like this compound. By combining a chemically-induced disease model with specific biochemical and enzymatic assays, researchers can gain valuable insights into the mechanisms of disease and the response to treatment. Careful adherence to these protocols will ensure reproducible and reliable data for advancing the development of novel therapies for porphyrias.
References
- 1. A Simple Method for Quantification of Five Urinary Porphyrins, Porphobilinogen and 5-Aminolevulinic Acid, Using Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Panthis compound for Acute Porphyria - American Porphyria Foundation [porphyriafoundation.org]
- 3. reference.medscape.com [reference.medscape.com]
- 4. researchgate.net [researchgate.net]
- 5. The Pharmacological Effect of Hemin in Inflammatory-Related Diseases: Protocol for a Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Murine Models of the Human Porphyrias: Contributions Toward Understanding Disease Pathogenesis and the Development of New Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biochemical Characterization of Porphobilinogen Deaminase–Deficient Mice During Phenobarbital Induction of Heme Synthesis and the Effect of Enzyme Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. panthis compound.com [panthis compound.com]
- 9. Dosing and preparation of PANthis compound® (hemin for injection) [panthis compound.com]
- 10. Panthis compound provides a therapeutic benefit in experimental pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hemopexin Prevents Endothelial Damage and Liver Congestion in a Mouse Model of Heme Overload - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A novel effective chemical hemin for the treatment of acute carbon monoxide poisoning in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tests for Porphyria Diagnosis - American Porphyria Foundation [porphyriafoundation.org]
- 14. researchgate.net [researchgate.net]
- 15. Panthis compound (Hemin): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 16. Characterization of the Hepatic Transcriptome Following Phenobarbital Induction in Mice with AIP - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Cellular Hematin Uptake
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematin (B1673048), the oxidized form of heme, plays a critical role in various physiological and pathological processes. Dysregulation of cellular this compound levels is implicated in diseases such as hemolytic anemias, atherosclerosis, and neurodegenerative disorders. Consequently, the accurate measurement of cellular this compound uptake is crucial for understanding its metabolism and for the development of therapeutic interventions. Flow cytometry offers a high-throughput and quantitative method to analyze this compound uptake at the single-cell level. This document provides detailed protocols and application notes for measuring cellular this compound uptake using flow cytometry, with a focus on the use of the fluorescent probe Ac-H-FluNox.
Principle of the Assay
This method is based on the use of a cell-permeable fluorescent probe, Ac-H-FluNox, which is selective for intracellular labile heme.[1][2] Upon entering the cell, Ac-H-FluNox is hydrolyzed by intracellular esterases to its active form, H-FluNox. In the presence of labile heme, H-FluNox undergoes a biomimetic N-oxide deoxygenation reaction, leading to a significant increase in its fluorescence intensity.[3][4][5][6] This fluorescence can be detected by a flow cytometer, and the intensity of the signal is proportional to the amount of intracellular labile heme.
Data Presentation
The following tables summarize quantitative data from representative experiments demonstrating the application of flow cytometry in studying cellular responses to this compound.
Table 1: Flow Cytometry Analysis of K562 Cells Treated with Hemin (B1673052)
This table presents data on the mean fluorescence intensity (MFI) of 2'-7'-dichlorofluorescin (DCF), a marker for reactive oxygen species (ROS), in K562 cells following treatment with different concentrations of hemin for 48 hours. An increase in ROS is an indirect indicator of increased intracellular heme, which can catalyze the formation of ROS.[7]
| Hemin Concentration (µM) | Mean Fluorescence Intensity (MFI) of DCF | Fold Change vs. Control |
| 0 (Control) | 100 (normalized) | 1.0 |
| 25 | 150 | 1.5 |
| 50 | 250 | 2.5 |
| 75 | 400 | 4.0 |
Data adapted from a study on K562 cells treated with hemin. The MFI is presented as normalized arbitrary units.[7]
Table 2: Expected Outcomes for a this compound Uptake Inhibition Assay
This table illustrates the expected results from an experiment designed to screen for inhibitors of this compound uptake using the Ac-H-FluNox probe and flow cytometry.
| Treatment Condition | Mean Fluorescence Intensity (MFI) of H-FluNox | % Inhibition of this compound Uptake |
| Untreated Cells (Control) | 50 | N/A |
| This compound-Treated Cells | 500 | 0% |
| This compound + Inhibitor A | 275 | 50% |
| This compound + Inhibitor B | 100 | 90% |
Hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: Measurement of Cellular this compound Uptake using Ac-H-FluNox
This protocol describes the steps for measuring the uptake of this compound in a suspension cell line (e.g., K562) using the fluorescent probe Ac-H-FluNox.
Materials:
-
K562 cells (or other suitable cell line)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound solution (stock solution prepared in 0.1 M NaOH and diluted in culture medium)
-
Ac-H-FluNox (cell-permeable labile heme probe)
-
Phosphate-buffered saline (PBS)
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Propidium (B1200493) iodide (PI) or other viability dye
-
Flow cytometer equipped with a 488 nm laser and appropriate emission filters for FITC/GFP and PI.
Procedure:
-
Cell Culture and Plating:
-
Culture K562 cells in complete medium to a density of 0.5 - 1 x 10^6 cells/mL.
-
Seed cells in a multi-well plate at a density of 2-5 x 10^5 cells per well.
-
-
This compound Treatment:
-
Prepare working solutions of this compound in pre-warmed complete culture medium at desired concentrations (e.g., 10, 25, 50 µM).
-
Remove the culture medium from the cells and add the this compound-containing medium.
-
Incubate the cells for the desired time period (e.g., 4, 12, or 24 hours) at 37°C in a 5% CO2 incubator.
-
Include a vehicle control (medium with the same concentration of NaOH used to dissolve this compound).
-
-
Staining with Ac-H-FluNox:
-
Prepare a working solution of Ac-H-FluNox in complete culture medium (a final concentration of 1-5 µM is a good starting point, but should be optimized for the specific cell type and experimental conditions).
-
At the end of the this compound incubation period, add the Ac-H-FluNox working solution directly to the cell culture wells.
-
Incubate for 30-60 minutes at 37°C in a 5% CO2 incubator, protected from light.
-
-
Cell Harvesting and Washing:
-
Gently resuspend the cells in each well and transfer to flow cytometry tubes.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet with 1 mL of PBS.
-
Repeat the centrifugation and washing step.
-
-
Viability Staining:
-
Resuspend the cell pellet in 200 µL of flow cytometry staining buffer.
-
Add a viability dye such as propidium iodide (PI) at the manufacturer's recommended concentration. This allows for the exclusion of dead cells from the analysis.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer immediately.
-
Use a 488 nm excitation laser and collect the fluorescence emission of H-FluNox in the green channel (e.g., FITC or GFP filter, ~530/30 nm).
-
Collect the fluorescence emission of PI in the red channel (e.g., PE-Texas Red or similar filter).
-
Acquire at least 10,000 events for each sample.
-
-
Data Analysis:
-
Gate on the single-cell population using forward scatter (FSC) and side scatter (SSC).
-
Gate on the viable cell population (PI-negative).
-
Analyze the mean fluorescence intensity (MFI) of the H-FluNox signal in the viable cell population.
-
Compare the MFI of this compound-treated cells to the control cells to determine the relative increase in intracellular labile heme.
-
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Cellular this compound Uptake and Metabolism Pathway.
Caption: Experimental Workflow for this compound Uptake Analysis.
Concluding Remarks
The described flow cytometry-based assay provides a robust and sensitive method for the quantitative analysis of cellular this compound uptake. This approach is well-suited for a variety of applications, including basic research into heme metabolism, screening for modulators of this compound transport, and assessing the cellular effects of drugs that impact heme homeostasis. The use of a specific fluorescent probe like Ac-H-FluNox, combined with proper experimental controls and data analysis, will yield reliable and reproducible results for advancing our understanding of the critical role of this compound in health and disease.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Application of fluorescent probe for labile heme quantification in physiological dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A universal fluorogenic switch for Fe(ii) ion based on N-oxide chemistry permits the visualization of intracellular redox equilibrium shift towards labile iron in hypoxic tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flow cytometry antibodies | Abcam [abcam.com]
- 5. Fluorescence detection of labile heme in living cells - Gifu Pharmaceutical University [gifu-pu.ac.jp]
- 6. Molecular Imaging of Labile Heme in Living Cells Using a Small Molecule Fluorescent Probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Hematin-Functionalized Nanomaterials for Electro-catalytic Applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of hematin-functionalized nanomaterials in various electro-catalytic applications. This compound (B1673048), an iron-containing porphyrin derived from hemoglobin, serves as a biomimetic catalyst. When integrated with nanomaterials, it exhibits enhanced stability and catalytic activity, making it a promising candidate for the development of sensors, fuel cells, and drug metabolism screening platforms.
Application: Hydrogen Peroxide (H₂O₂) Detection
This compound-functionalized nanomaterials are highly effective for the sensitive and selective detection of hydrogen peroxide, a crucial molecule in biological systems and various industrial processes. The iron center in this compound mimics the activity of peroxidase enzymes, catalyzing the reduction of H₂O₂ at a lower overpotential.
Quantitative Data Summary
| Nanomaterial Support | Linear Range (µM) | Detection Limit (µM) | Sensitivity | Reference |
| Graphitized Mesoporous Carbon | 100 - 900 | - | 570 nA µM⁻¹ | [1] |
| Iron(II, III) Oxide Nanoparticles | 5 - 80 | 0.3 | - | [2] |
| Poly(ethyleneimine)/Au Nanoparticles | 1 - 250 | 0.000247 | - | [3] |
| Graphene Nanoribbons/Cobalt Oxide | 10 - 200 | 1.27 | - | [4] |
| Reduced Graphene Oxide/Silver NPs | 5 - 620 | 3.19 | 49 µA mM⁻¹cm⁻² | [5] |
Experimental Protocol: Fabrication of this compound-Graphene Modified Electrode for H₂O₂ Detection
This protocol describes the immobilization of this compound on a glassy carbon electrode (GCE) modified with chemically converted graphene (CCG) for H₂O₂ sensing.
Materials:
-
Glassy Carbon Electrode (GCE)
-
Graphene Oxide (GO)
-
This compound solution (e.g., 1 mM in NaOH)
-
Phosphate buffer solution (PBS, pH 7.4)
-
Alumina (B75360) slurry (0.3 and 0.05 µm)
-
Ethanol (B145695) and deionized water
Procedure:
-
GCE Pre-treatment:
-
Polish the GCE surface with 0.3 µm and then 0.05 µm alumina slurry for 5 minutes each.
-
Sonicate the polished GCE in ethanol and deionized water for 5 minutes each to remove any residual alumina.
-
Dry the electrode under a stream of nitrogen.
-
-
Synthesis of Chemically Converted Graphene (CCG):
-
Disperse graphene oxide in deionized water to form a stable suspension.
-
Add hydrazine hydrate to the GO suspension and heat at 90°C for 24 hours to reduce the GO to CCG.
-
Filter and wash the resulting black CCG precipitate with deionized water.
-
-
Electrode Modification:
-
Prepare a stable dispersion of CCG in a suitable solvent (e.g., water with a surfactant).
-
Drop-cast a small volume (e.g., 5 µL) of the CCG dispersion onto the pre-treated GCE surface and allow it to dry.
-
-
This compound Immobilization:
-
Immerse the CCG-modified GCE in a this compound solution for a specified period (e.g., 8 hours) to allow for immobilization via π-π stacking interactions.
-
Rinse the electrode thoroughly with deionized water to remove any non-adsorbed this compound.
-
-
Electrochemical Detection of H₂O₂:
-
Perform cyclic voltammetry (CV) or amperometry in a PBS solution containing varying concentrations of H₂O₂.
-
For CV, scan the potential in a suitable range (e.g., -0.8 V to 0.2 V vs. Ag/AgCl) and observe the catalytic reduction peak of H₂O₂.
-
For amperometry, apply a constant potential (e.g., -0.4 V vs. Ag/AgCl) and record the current response upon addition of H₂O₂.
-
Workflow and Mechanism
Caption: Workflow for H₂O₂ detection and the underlying catalytic mechanism.
Application: Oxygen Reduction Reaction (ORR)
This compound-functionalized nanomaterials can also serve as efficient and cost-effective catalysts for the oxygen reduction reaction (ORR), a key process in fuel cells and metal-air batteries. The iron center in this compound provides an active site for the reduction of oxygen, often following a 4-electron pathway to water, which is desirable for high energy efficiency.
Quantitative Data Summary
| Nanomaterial Support | Onset Potential (V vs. RHE) | Electron Transfer Number (n) | Tafel Slope (mV/dec) | Reference |
| Graphitized Mesoporous Carbon | - | - | - | [1] |
| Dual-Metal-Organic-Framework | - | - | - | [6] |
| Blood-Chemically Modified Electrode | - | ~3.75 | - | [7] |
Note: Detailed quantitative data for ORR with this compound-specific nanomaterials is less commonly reported in abstracts. The data provided is indicative of related systems.
Experimental Protocol: Evaluation of ORR Activity
This protocol outlines the procedure for assessing the ORR performance of a this compound-functionalized catalyst using a rotating ring-disk electrode (RRDE).
Materials:
-
This compound-functionalized nanomaterial catalyst powder
-
Nafion solution (e.g., 5 wt%)
-
Isopropyl alcohol/water mixture
-
Glassy carbon rotating ring-disk electrode (RRDE)
-
Electrochemical workstation with RRDE setup
-
Electrolyte (e.g., 0.1 M KOH or 0.1 M HClO₄)
-
High-purity O₂ and N₂ gas
Procedure:
-
Catalyst Ink Preparation:
-
Disperse a known amount of the this compound-functionalized nanomaterial in a mixture of isopropyl alcohol and water.
-
Add a small amount of Nafion solution to the dispersion to act as a binder.
-
Sonicate the mixture to form a homogeneous catalyst ink.
-
-
Electrode Preparation:
-
Drop-cast a precise volume of the catalyst ink onto the disk of the RRDE.
-
Dry the ink to form a uniform catalyst layer.
-
-
Electrochemical Measurements:
-
Place the RRDE in the electrochemical cell with the appropriate electrolyte.
-
Saturate the electrolyte with N₂ gas and record a cyclic voltammogram to establish the background current.
-
Saturate the electrolyte with O₂ gas for at least 30 minutes.
-
Perform linear sweep voltammetry (LSV) at different rotation speeds (e.g., 400, 900, 1600, 2500 rpm) while scanning the potential from a positive to a negative value (e.g., 1.1 to 0.2 V vs. RHE).
-
Hold the ring potential at a value where H₂O₂ is oxidized (e.g., 1.2 V vs. RHE) to detect any peroxide intermediate.
-
-
Data Analysis:
-
Use the Koutecky-Levich equation to determine the electron transfer number (n) from the LSV data at different rotation speeds.
-
Calculate the H₂O₂ percentage from the ring and disk currents to assess the reaction pathway.
-
Determine the onset potential and half-wave potential from the LSV curve.
-
ORR Mechanism Visualization
Caption: Simplified pathways for the Oxygen Reduction Reaction (ORR).
Application: Electrochemical Simulation of Drug Metabolism
This compound, as the active core of cytochrome P450 enzymes, can be used in electro-catalytic systems to mimic phase I drug metabolism reactions. This provides a rapid and cost-effective method for screening drug candidates and identifying potential metabolites.
Application Note
Electrochemical cells modified with this compound-functionalized nanomaterials can simulate the oxidative metabolism of drugs. By applying a potential, the this compound-Fe(III) is reduced to an active Fe(II) state, which can then activate molecular oxygen to oxidize a drug substrate, similar to the action of P450 enzymes. The resulting metabolites can be detected and identified using techniques such as mass spectrometry coupled with the electrochemical cell. This approach offers a significant advantage over traditional in-vitro and in-vivo methods by reducing the need for biological reagents and animal testing, while providing rapid results.
Experimental Workflow
Caption: Workflow for electrochemical simulation of drug metabolism.
References
- 1. Electrochemical reduction of hydrogen peroxide by nanostructured hematite modified electrodes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. sensors.myu-group.co.jp [sensors.myu-group.co.jp]
- 3. [PDF] Recent advances in electrosynthesis of H2O2via two-electron oxygen reduction reaction. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Common problems with hematin stability and degradation in solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the common challenges encountered with hematin (B1673048) stability and degradation in experimental solutions.
Troubleshooting Guides
This section addresses specific issues that researchers may face during their experiments involving this compound solutions.
Issue: Precipitation or cloudiness in my aqueous this compound solution.
Possible Causes and Solutions:
-
Low pH: this compound is poorly soluble in acidic aqueous solutions due to the protonation of its propionic acid groups, which promotes aggregation and precipitation.[1][2] The solubility of this compound is significantly lower at acidic pH compared to alkaline conditions.
-
Solution: Prepare this compound stock solutions in a slightly alkaline buffer (e.g., 20 mM NaOH) and then dilute into your experimental buffer.[3] For experiments requiring acidic conditions, consider using a solvent system where this compound has higher solubility, such as a mixture of an organic solvent and an aqueous buffer.
-
-
Aggregation and Dimerization: this compound molecules have a strong tendency to form dimers and larger aggregates in aqueous solutions, which can lead to precipitation.[4][5][6] This process is influenced by pH and the presence of certain solutes.
-
Solution: Incorporate aggregation inhibitors into your solution. Human serum albumin (HSA) and polyvinylpyrrolidone (B124986) are effective stabilizers.[4][5] Imidazole, caffeine, and niacinamide can also prevent the formation of this compound dimers.[4][5]
-
-
Incorrect Solvent: this compound is a hydrophobic molecule and exhibits significantly higher solubility in organic solvents compared to aqueous buffers.[7][8]
-
Solution: For certain applications, consider using water-saturated organic solvents like n-octanol, where this compound solubility can be orders of magnitude higher than in aqueous buffers at acidic pH.[9][10][11] Dimethyl sulfoxide (B87167) (DMSO) is also a suitable solvent for preparing hemin (B1673052) (a closely related compound) stock solutions.[3][12]
-
Issue: My this compound solution is degrading rapidly.
Possible Causes and Solutions:
-
Oxidative Degradation: this compound can undergo oxidative degradation, a process that can be accelerated by the presence of radicals.[4][5] The degradation of heme, a closely related molecule, can be initiated by heme oxygenase enzymes in biological systems, leading to the formation of biliverdin, iron, and carbon monoxide.[13][14][15][16] Chemically, this compound can be degraded by oxidizing agents.
-
Light Exposure: this compound solutions are light-sensitive and can degrade upon exposure to light.[17]
-
Solution: Protect your this compound solutions from light by using amber vials or by wrapping the containers in aluminum foil. Store solutions in the dark.[17]
-
-
Inappropriate Storage Temperature: Temperature can affect the rate of chemical reactions, including degradation.
-
Solution: Store this compound solutions at 4°C.[17] For long-term storage, aliquoting and freezing at -20°C or below is recommended, although freeze-thaw cycles should be avoided.
-
-
Chemical Instability in Aqueous Solution: Aqueous solutions of hemin can be inherently unstable, with a reported half-life of just a few hours.[4][5]
-
Solution: Prepare fresh solutions immediately before use whenever possible.[18][19] If using a commercially prepared solution like Panthis compound®, it must be reconstituted right before administration due to its rapid decomposition in solution.[18][19] The use of human serum albumin for reconstitution can enhance stability.[20]
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing a stable this compound stock solution?
For a stable stock solution, dissolving this compound powder in a dilute NaOH solution (e.g., 20 mM) is a common practice.[3] This creates an alkaline environment where this compound is more soluble and less prone to immediate aggregation. For applications where aqueous solutions are not suitable, DMSO can be used to dissolve hemin.[3][12]
Q2: How does pH affect this compound stability and solubility?
pH is a critical factor. This compound is more soluble and stable in alkaline solutions. As the pH becomes more acidic, the propionate (B1217596) groups on the this compound molecule become protonated, leading to decreased aqueous solubility and increased aggregation.[1][2] This can result in the precipitation of this compound from the solution.
Q3: Can I use organic solvents to dissolve this compound?
Yes, this compound is significantly more soluble in certain organic solvents. For example, its solubility in water-saturated n-octanol is about 100,000 times greater than in an aqueous buffer at pH 4.8.[7][8] This property is relevant in studies mimicking the environment of the malaria parasite's digestive vacuole.
Q4: How should I store my this compound solutions?
Store this compound solutions at 4°C and protected from light.[17] For longer-term storage, flash-freeze aliquots in liquid nitrogen and store them at -80°C. Avoid repeated freeze-thaw cycles.
Q5: What are some common stabilizers I can add to my this compound solution?
Human serum albumin (HSA) and polyvinylpyrrolidone are effective in stabilizing this compound solutions by preventing aggregation.[4][5] Antioxidants like butylated hydroxyanisole (BHA) can also be added to prevent oxidative degradation.[4][5]
Data Presentation
Table 1: Solubility of this compound in Different Solvents
| Solvent System | pH | Temperature (°C) | Solubility | Reference |
| Aqueous Buffer | 4.8 | Not Specified | ~2 nM | [21] |
| Aqueous Buffer | 4.8-7.6 | Not Specified | Determined | [9] |
| Water-saturated n-octanol | Not Applicable | 9 | > 0.2 mM | [10] |
| Water-saturated n-octanol | Not Applicable | 25 | ~0.12 mM | [10][22] |
| Water-saturated n-octanol | Not Applicable | 45 | ~0.2 mM | [10] |
| Citric buffer-saturated n-octanol (CBSO) | 4.8 | 25 | ~0.12 mM | [22] |
| Citric buffer-saturated n-octanol (CBSO) | 4.8 | 28 | ~0.16 mM | [22] |
Table 2: Factors Affecting this compound Stability
| Factor | Effect on Stability | Recommended Practice | Reference |
| pH | Decreased stability and solubility at acidic pH. | Maintain a slightly alkaline pH for stock solutions. | [1][2] |
| Light | Degradation upon exposure. | Store solutions in the dark or in amber containers. | [17] |
| Temperature | Degradation rate increases with temperature. | Store solutions at 4°C. | [17] |
| Oxidants | Promotes degradation. | Add antioxidants like BHA. | [4][5] |
| Aggregation | Leads to precipitation and loss of activity. | Use stabilizers like HSA or polyvinylpyrrolidone. | [4][5] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous this compound Solution
This protocol describes the preparation of a this compound solution stabilized with human serum albumin (HSA), a method adapted from practices used to reduce complications during hemin infusions.[20]
-
Materials:
-
This compound powder
-
25% Human Serum Albumin (HSA) solution
-
Sterile Water for Injection
-
Sterile vials and syringes
-
0.22 µm syringe filter
-
-
Procedure:
-
Aseptically, reconstitute the lyophilized this compound powder. For a product like Panthis compound®, which contains 350 mg of hemin per vial, add 48 mL of Sterile Water for Injection to the vial.[18][19]
-
Shake the vial vigorously for 2-3 minutes to aid dissolution.[18]
-
In a separate sterile vial, prepare the desired concentration of HSA. For stabilization, a common approach is to mix the reconstituted this compound with an equal volume of 25% HSA.
-
Draw the reconstituted this compound solution into a sterile syringe.
-
Slowly add the this compound solution to the HSA solution with gentle mixing.
-
The final solution should be used immediately. If filtration is required, use a 0.22 µm filter. Note that reconstituted this compound is not transparent, making visual inspection for particulates difficult.[18]
-
Protocol 2: Assay for Screening Inhibitors of this compound Polymerization
This protocol is a generalized method for assessing the ability of compounds to inhibit the formation of β-hematin (hemozoin), a crucial process for the survival of the malaria parasite.
-
Materials:
-
Hemin chloride
-
Dimethyl sulfoxide (DMSO)
-
Acetate (B1210297) buffer (e.g., 0.5 M, pH 4.8)
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Plate shaker
-
Microplate reader
-
-
Procedure:
-
Prepare a stock solution of hemin in DMSO (e.g., 2 mg/mL).
-
In a 96-well microplate, add the desired concentration of the test compound dissolved in DMSO. Include a vehicle control (DMSO alone) and a positive control inhibitor (e.g., chloroquine).
-
Add the hemin stock solution to each well.
-
Initiate the polymerization reaction by adding the acetate buffer to each well.
-
Seal the plate and incubate at 37°C for 18-24 hours with gentle shaking.
-
After incubation, centrifuge the plate to pellet the β-hematin.
-
Carefully remove the supernatant.
-
Wash the pellet with DMSO to remove any unreacted monomeric this compound.
-
Dissolve the β-hematin pellet in a known volume of NaOH (e.g., 0.1 M).
-
Determine the amount of β-hematin formed by measuring the absorbance at around 400 nm using a microplate reader.
-
Calculate the percentage of inhibition for each test compound relative to the vehicle control.
-
Visualizations
Caption: Factors leading to this compound instability and degradation in solution.
Caption: Troubleshooting workflow for this compound solution stability issues.
Caption: Experimental workflow for a this compound polymerization inhibition assay.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound- and Hemin-Induced Spherization and Hemolysis of Human Erythrocytes Are Independent of Extracellular Calcium Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of aggregation inhibitors and antioxidants on the stability of hemin solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Effect of Aggregation Inhibitors and Antioxidants on the Stability of Hemin Solutions | PDA Journal of Pharmaceutical Science and Technology [journal.pda.org]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms of this compound crystallization and inhibition by the antimalarial drug chloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipid or aqueous medium for this compound crystallization? - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 9. This compound crystallization from aqueous and organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound crystallization from aqueous and organic solvents [ouci.dntb.gov.ua]
- 12. This compound Polymerization Assay as a High-Throughput Screen for Identification of New Antimalarial Pharmacophores - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Overview of heme degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. microbenotes.com [microbenotes.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. globalrph.com [globalrph.com]
- 19. panthis compound.com [panthis compound.com]
- 20. Recommendations for Hemin Preparation and Infusion — United Porphyrias Association [porphyria.org]
- 21. pubs.aip.org [pubs.aip.org]
- 22. pnas.org [pnas.org]
Optimizing buffer conditions for experiments involving hematin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize buffer conditions for experiments involving hematin (B1673048).
Frequently Asked Questions (FAQs)
Q1: What is the difference between hemin (B1673052) and this compound?
A: Hemin and this compound are both oxidized forms of heme (ferriprotoporphyrin IX), containing iron in the ferric (Fe³⁺) state.[1][2] The key difference lies in the axial ligand bound to the iron atom. In hemin, the ligand is a chloride ion (Cl⁻), while in this compound, it is a hydroxide (B78521) ion (OH⁻).[2] In alkaline solutions, hemin is converted to this compound as the chloride is displaced by a hydroxide group. The terms are often used interchangeably in literature, but it is crucial to consider the specific form being used, as their properties can differ.[2]
Q2: How should I prepare a stable this compound stock solution?
A: Preparing a stable this compound stock solution is critical for experimental reproducibility. Due to its hydrophobicity and tendency to aggregate in aqueous solutions, specific solvents are required.[1][3] The two most common methods involve using a dilute basic solution (e.g., NaOH) or an organic solvent like dimethyl sulfoxide (B87167) (DMSO).
-
NaOH Method: Dissolving hemin in a dilute NaOH solution (e.g., 20 mM - 0.1 N) creates a solution of this compound.[4] This is a common method for preparing aqueous stocks.[4]
-
DMSO Method: Hemin is soluble in DMSO, which can be used to create a high-concentration stock solution.[5] This stock must then be diluted into the final experimental buffer, ensuring the final DMSO concentration is low (typically <1% v/v) to avoid solvent effects.[5]
For detailed, step-by-step instructions, please refer to the Experimental Protocols section.
Q3: What is the optimal pH for working with this compound in aqueous solutions?
A: The optimal pH is a trade-off between solubility and stability. This compound's solubility significantly decreases with decreasing pH.[6] It is practically insoluble in dilute acidic solutions. Therefore, to maintain solubility and prevent precipitation, alkaline or neutral pH conditions are generally preferred. However, aqueous solutions of hemin/hematin can be unstable, with a reported half-life of just a few hours.[7][8] The stability of heme-protein complexes, for example, is also pH-dependent, with stability decreasing as the pH is lowered from 7 to 5.[9][10] Researchers should empirically determine the best pH for their specific application, balancing the need for solubility with the required stability for the experiment's duration.
Q4: My this compound solution is precipitating or aggregating. What can I do to prevent this?
A: Aggregation and precipitation are common issues caused by this compound's hydrophobicity and its tendency to form dimers and larger aggregates in aqueous solutions.[3][7] Several strategies can be employed to improve stability:
-
pH Control: Maintain a neutral to alkaline pH to ensure solubility.[6]
-
Use of Stabilizers: Adding certain excipients can significantly increase stability. Human serum albumin (HSA) and polyvinylpyrrolidone (B124986) (PVP) are effective stabilizers.[7][8] Reconstituting this compound with albumin produces a much more stable preparation than using water alone.[11]
-
Aggregation Inhibitors: Small molecules like imidazole, caffeine, and niacinamide can stabilize hemin by complexing with it and preventing the formation of dimers.[7][8]
-
Antioxidants: Radicals can be involved in the degradation process. Antioxidants such as butylated hydroxyanisole (BHA) and HEPES buffer have been shown to stabilize hemin solutions.[7][8]
-
Solvent Choice: For certain applications, using an organic solvent like DMSO for the stock solution can prevent aqueous aggregation issues, provided the final concentration in the assay is tolerated.[5][12]
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible results in my assay.
| Possible Cause | Troubleshooting Steps |
| This compound solution instability/degradation | Aqueous this compound solutions can degrade rapidly.[11][13] Prepare fresh solutions immediately before each experiment. If using a stock, ensure it has been stored correctly (e.g., aliquoted at 4°C) and its stability over time has been validated. |
| Precipitation/Aggregation | Visually inspect the solution for any particulate matter. If precipitation is observed, refer to the FAQ "My this compound solution is precipitating...". Consider filtering the solution through a 0.45-micron or smaller filter before use, as recommended for clinical preparations.[13] |
| Pipetting errors due to viscosity | High concentration stock solutions, especially in DMSO, can be viscous. Use positive displacement pipettes or reverse pipetting techniques for accurate dispensing. |
| Variability in buffer preparation | Ensure consistent pH and ionic strength in all buffers used. Some buffers, like Tris, are sensitive to temperature changes, which can alter the pH.[14] |
Issue 2: Suspected interference with a biochemical or colorimetric assay.
| Possible Cause | Troubleshooting Steps |
| Spectral Interference | Hemoglobin and its derivatives have strong absorbance peaks (e.g., around 415 nm), which can directly interfere with spectrophotometric readings.[15] Run a "buffer + this compound" control (without the analyte of interest) to measure the background absorbance. Subtract this value from your experimental samples. |
| Chemical Interference | This compound can directly interact with assay reagents. For example, the iron in heme can act as a Fenton reagent, generating reactive oxygen species (ROS) that may degrade substrates or enzymes.[16] Peroxidase-linked reactions are particularly susceptible to interference.[17] |
| Protein Binding Interference | Detergents like Triton X-100 or SDS, sometimes used to solubilize this compound, can interfere with protein assays like the Bradford assay by competing with the dye for protein binding.[18][19] Consider using a detergent-compatible assay, such as the BCA assay.[18] |
| Control Experiments | To confirm interference, run a set of controls: 1) Assay with analyte, no this compound. 2) Assay with this compound, no analyte. 3) A dilution series of this compound to see if the interference is dose-dependent. |
Data Presentation: Buffer Components and Conditions
Table 1: Solubility and Stock Preparation of Hemin/Hematin
| Solvent/Reagent | Concentration | Purpose/Comment | Reference |
| Sodium Hydroxide (NaOH) | 20 mM - 0.1 N | Dissolves hemin to form this compound for aqueous stock solutions. | [4] |
| Dimethyl Sulfoxide (DMSO) | --- | Solubilizes hemin for high-concentration organic stock solutions. | [5] |
| Dilute Ammonia (NH₄OH) | 1.4 N | Hemin is soluble at high concentrations (e.g., 25 mg/mL). | |
| Aqueous Buffer (pH 4.8) | --- | Very low solubility (orders of magnitude lower than in organic solvents). | [6][20][21] |
| Water-Saturated Octanol | --- | High solubility, used as a model for lipid environments. | [21][22] |
Table 2: Common Stabilizers and Anti-Aggregation Agents for this compound Solutions
| Agent | Class | Mechanism of Action | Reference |
| Human Serum Albumin (HSA) | Protein | Binds to this compound, preventing degradation and aggregation. | [7][8][11] |
| Polyvinylpyrrolidone (PVP) | Polymer | Stabilizer, prevents aggregation. | [7][8] |
| Imidazole, Caffeine, Niacinamide | Small Molecule | Complex with hemin, preventing dimer formation. | [7][8] |
| HEPES | Antioxidant/Buffer | Scavenges radicals involved in the degradation process. | [7][8] |
| Butylated Hydroxyanisole (BHA) | Antioxidant | Scavenges radicals involved in the degradation process. | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution using Sodium Hydroxide (NaOH)
This protocol is adapted from methods used for cell culture and biochemical assays.[4]
-
Prepare a 20 mM NaOH solution: Dissolve 80 mg of NaOH pellets in 100 mL of ultrapure water.
-
Weigh Hemin: Accurately weigh the desired amount of hemin powder (e.g., 3.26 mg for a final volume of 5 mL to make a 1 mM solution).
-
Dissolution: Add the hemin powder to the 20 mM NaOH solution. Vortex or shake vigorously for 2-3 minutes to aid dissolution. The solution should be a clear, dark brown/black.[4][13]
-
Sterilization (if required): For cell culture applications, the solution can be filter-sterilized through a 0.22 µm filter. Some protocols also use autoclaving.
-
Storage: Use the solution immediately as aqueous this compound is unstable.[13] For short-term storage, store aliquots at 4°C. Avoid repeated freeze-thaw cycles.
-
Dilution: Dilute the stock solution into your pre-warmed experimental buffer or medium to the final working concentration just before use.[4]
Protocol 2: Preparation of Hemin Stock Solution using Dimethyl Sulfoxide (DMSO)
This protocol is common for experiments where a final low concentration of organic solvent is permissible.[5]
-
Weigh Hemin: Accurately weigh the desired amount of hemin powder.
-
Dissolution: Add pure, anhydrous DMSO to the hemin powder to achieve the desired stock concentration (e.g., 10 mM).[5] Vortex until fully dissolved.
-
Storage: Store the stock solution in small aliquots, protected from light, at -20°C.
-
Dilution: When ready to use, thaw an aliquot and dilute it into your experimental buffer. Crucially, ensure the final concentration of DMSO in your assay is less than 1% (v/v) to prevent solvent-induced artifacts. [5]
Visualizations
Caption: Workflow for preparing a stable this compound stock solution.
Caption: Key factors contributing to this compound instability in solution.
Caption: Simplified pathway of this compound-induced oxidative stress.[1][23]
References
- 1. Heme degradation and vascular injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound- and Hemin-Induced Spherization and Hemolysis of Human Erythrocytes Are Independent of Extracellular Calcium Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. The Effect of Aggregation Inhibitors and Antioxidants on the Stability of Hemin Solutions | PDA Journal of Pharmaceutical Science and Technology [journal.pda.org]
- 8. The effect of aggregation inhibitors and antioxidants on the stability of hemin solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pH- and metal ion-linked stability of the hemopexin-heme complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Physicochemical properties, pharmacokinetics, and pharmacodynamics of intravenous this compound: a literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. globalrph.com [globalrph.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. Interference Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Interference in autoanalyzer analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. What Are We Missing? The Detergent Triton X-100 Added to Avoid Compound Aggregation Can Affect Assay Results in an Unpredictable Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Mechanisms of this compound crystallization and inhibition by the antimalarial drug chloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 21. This compound crystallization from aqueous and organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Lipid or aqueous medium for this compound crystallization? - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 23. Heme Degradation and Vascular Injury - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to overcome low signal in hematin inhibition assays
Welcome to the technical support center for hematin (B1673048) inhibition assays. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot common issues and answer frequently asked questions related to their experiments.
Troubleshooting Guide: Overcoming Low Signal
Low signal, or a lack of robust β-hematin formation in your negative controls, can compromise the validity of your screening results. Below are common causes and solutions presented in a question-and-answer format.
Question 1: Why is there little to no β-hematin formation in my negative control wells?
Answer: A complete or significant lack of β-hematin formation in wells without an inhibitor points to a fundamental issue with the assay components or conditions. Several factors could be at play:
-
Suboptimal pH: The formation of β-hematin is highly dependent on an acidic environment, mimicking the parasite's digestive vacuole. The optimal pH is typically between 4.8 and 5.2.[1][2][3]
-
Solution: Prepare your acetate (B1210297) buffer carefully and verify the final pH of the reaction mixture. Ensure that the addition of your test compound solvent does not significantly alter the pH.
-
-
Improper this compound/Hemin (B1673052) Solubility: this compound tends to precipitate in aqueous solutions at the acidic pH required for the assay, which will prevent polymerization.[1]
-
Solution: Prepare a stock solution of hemin chloride in a suitable organic solvent like dimethyl sulfoxide (B87167) (DMSO) or 0.1 M NaOH before diluting it into the assay buffer.[4][5] Sonication can also aid in dissolution.[6]
-
-
Degraded Reagents: this compound solutions can be unstable. Using old or improperly stored stock solutions can lead to failed polymerization.
-
Incorrect Temperature: The kinetics of β-hematin formation are temperature-sensitive.
Question 2: My positive control (e.g., Chloroquine) is not showing significant inhibition. What could be wrong?
Answer: When a known inhibitor fails to show activity, it suggests a problem with the inhibitor itself, its interaction with the assay components, or the overall assay window.
-
Inhibitor Degradation: Improperly stored positive controls may lose their activity.
-
Solution: Use a fresh, validated stock of your positive control.
-
-
Salt Interference: Some salts, such as phosphates and chlorides, can interfere with the assay and even inhibit β-hematin formation on their own, masking the effect of the positive control.[4] Chloroquine (B1663885) is often formulated as a phosphate (B84403) salt, which can be problematic at low pH.[4]
-
Insufficient Assay Window: If the difference in signal between your positive and negative controls is too small, it can be difficult to accurately measure inhibition.
-
Solution: Optimize the assay to maximize the signal in the negative control (see Question 1). This will create a larger window to observe the inhibitory effects of your compounds.
-
Question 3: There is high variability between my replicate wells. What is the cause?
Answer: High variability can obscure real effects and lead to unreliable data. The source is often procedural inconsistency.
-
Inconsistent Pipetting: Inaccurate or inconsistent pipetting of reagents, especially the this compound solution or test compounds, is a common cause of variability.
-
Solution: Ensure all pipettes are properly calibrated. Use reverse pipetting for viscous solutions. Ensure complete mixing in each well.
-
-
Edge Effects: Wells on the outer edges of a microplate can be subject to more evaporation and temperature fluctuations than interior wells.
-
Solution: Avoid using the outermost wells of the plate for your assay. Alternatively, fill the outer wells with a buffer or water to create a humidity barrier.
-
-
Precipitation of Test Compounds: If your test compounds are not fully soluble in the final assay buffer, they can precipitate and interfere with absorbance readings.
-
Solution: Check the solubility of your compounds in the final assay conditions. You may need to adjust the solvent concentration (typically, the final DMSO concentration should be low).[1]
-
Frequently Asked Questions (FAQs)
Q1: What are appropriate positive and negative controls for a this compound inhibition assay? A1: Quinoline derivatives like chloroquine and amodiaquine (B18356) are commonly used as positive controls as their mechanism of action involves inhibiting hemozoin formation.[6][8] For negative controls, compounds known to be active against the parasite but through a different mechanism, such as antifolates or mitochondrial inhibitors, are suitable.[8] The solvent used for your test compounds (e.g., DMSO, water) should also be run as a negative control.[11]
Q2: What is the role of detergents like NP-40 or Tween 20 in the assay? A2: In vivo, hemozoin formation is thought to be mediated by lipids.[2][12] In in vitro assays, detergents like Nonidet P-40 (NP-40) or Tween 20 can serve as surrogates for these lipids, providing a nucleation site for β-hematin crystal growth.[6][7][13]
Q3: How do I prepare the this compound solution? A3: A common method is to dissolve hemin chloride in DMSO to create a stock solution.[4][6] This stock is then diluted into an acidic buffer (e.g., acetate buffer, pH 4.8-5.2) just before use.[1][7] Alternatively, hemin can be dissolved in 0.1 M NaOH and then added to the acidic buffer.[14]
Q4: What is the purpose of the pyridine-ferrochrome method in readout? A4: After the incubation period where β-hematin is formed, the amount of remaining, unpolymerized this compound needs to be quantified. Aqueous pyridine (B92270) at a slightly basic pH (e.g., 7.5) forms a complex with free this compound but not with the crystalline β-hematin. The absorbance of this complex can be measured (typically at 405 nm) to determine the concentration of free this compound, which is directly proportional to the level of inhibition.[6][15][16]
Q5: My test compound absorbs at 405 nm. How do I correct for this? A5: Compound interference is a common issue in colorimetric assays. To correct for this, you should run a parallel control plate. This plate should contain your test compounds in the assay buffer, but without the addition of this compound. The absorbance from this plate should then be subtracted from the absorbance of your experimental plate.
Data Presentation
Table 1: Common Assay Parameters and Troubleshooting Summary
| Parameter | Typical Range/Condition | Potential Problem with Low Signal | Solution |
| pH | 4.8 - 5.2 (Acetate Buffer)[1][14] | pH is too high or too low, inhibiting polymerization. | Verify buffer pH; check for pH changes from compound addition. |
| Temperature | 37°C or 60°C[8][9] | Inconsistent or incorrect temperature slowing kinetics. | Ensure consistent and accurate incubator temperature. |
| Hemin/Hematin | ~50-100 µM[1][7] | Poor solubility, precipitation, or degradation. | Dissolve in DMSO or NaOH first; prepare fresh solutions.[4][7] |
| Initiator | NP-40, Tween 20, Lecithin[5][6][13] | Insufficient concentration or absence of an initiator. | Add a suitable initiator to facilitate nucleation. |
| Incubation Time | 1 - 24 hours[8] | Too short for sufficient polymerization to occur. | Optimize incubation time for your specific assay conditions. |
| Solvent | DMSO, Ethanol, Methanol[1] | High solvent concentration can inhibit the reaction. | Keep final solvent concentration low (e.g., <1-2% DMSO).[17] |
| Controls | (+) Chloroquine, (-) DMSO[8][11] | No inhibition by positive control. | Check inhibitor stock; be aware of salt interference.[4] |
Experimental Protocols
Protocol 1: Detergent-Mediated (NP-40) β-Hematin Inhibition Assay
This protocol is adapted from high-throughput screening methods.[6]
-
Prepare Reagents:
-
Hemin Stock: Dissolve hemin chloride in DMSO to a concentration of 25 mM. Sonicate for one minute and filter through a 0.22 µm filter.[6]
-
Acetate Buffer: Prepare a 2 M acetate buffer and adjust the pH to 4.9.
-
Heme Suspension: Add the hemin stock to the acetate buffer to create a final heme suspension of 228 µM. Vortex briefly.[6]
-
NP-40 Stock: Prepare a 348 µM solution of NP-40 in water.
-
-
Assay Setup (384-well plate):
-
Add test compounds (e.g., 1 µL of 10 mM stock in DMSO) and controls to appropriate wells.
-
Add 20 µL of water.
-
Add 5 µL of NP-40 stock solution.
-
Add 7 µL of acetone (B3395972).
-
Initiate the reaction by adding 25 µL of the heme suspension.
-
-
Incubation:
-
Detection (Pyridine-Ferrochrome Method):
Visualizations
Experimental Workflow
Caption: Workflow for a typical this compound inhibition assay.
Troubleshooting Logic
Caption: A logical flow for troubleshooting low signal.
References
- 1. This compound Polymerization Assay as a High-Throughput Screen for Identification of New Antimalarial Pharmacophores - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound crystallization from aqueous and organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.aip.org [pubs.aip.org]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition assay of beta-hematin formation initiated by lecithin for screening new antimalarial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of β-hematin inhibitors in a high-throughput screening effort reveals scaffolds with in vitro antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simple Colorimetric Inhibition Assay of Heme Crystallization for High-Throughput Screening of Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hemozoin and antimalarial drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medipol.edu.tr [medipol.edu.tr]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Lipid or aqueous medium for this compound crystallization? - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Distinct Physical Properties of β-Hematin in Two Synthetic Media: Compelling Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A colorimetric high-throughput beta-hematin inhibition screening assay for use in the search for antimalarial compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Managing Hematin Cross-Reactivity in Heme Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on managing issues related to hematin (B1673048) cross-reactivity in various heme assays. The information is presented in a question-and-answer format to directly address common problems encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are heme, hemin (B1673052), and this compound, and why is the terminology confusing?
A1: Heme, hemin, and this compound are iron-containing porphyrin compounds that are crucial for various biological functions. The potential for confusion arises from their subtle chemical differences:
-
Heme: Contains iron in its reduced ferrous (Fe2+) state. In biological systems, heme is typically bound to proteins like hemoglobin or cytochromes.
-
Hemin: Contains iron in its oxidized ferric (Fe3+) state, typically complexed with a chloride ion.
-
This compound: Also contains iron in the oxidized ferric (Fe3+) state but is coordinated with a hydroxide (B78521) ion.
In experimental settings, free heme (Fe2+) is unstable and quickly oxidizes to the more stable ferric (Fe3+) state, forming hemin or this compound, depending on the solution's pH and ionic composition.[1][2] Many commercial "heme" assay kits actually detect the oxidized forms. For practical purposes in many assays, measuring hemin/hematin is equivalent to measuring total heme, as unbound heme is readily oxidized.[2]
Q2: How does this compound interfere with common heme assays?
A2: this compound can interfere with heme assays through several mechanisms:
-
Peroxidase-like Activity: this compound itself possesses intrinsic peroxidase-like activity.[3][4] This can lead to false-positive results in assays that rely on the peroxidase activity of heme to generate a signal, as the assay will measure both the target heme and the interfering this compound.
-
Spectral Overlap: this compound has a strong absorbance around 400 nm (the Soret peak), which is a region commonly used for the spectrophotometric quantification of heme and other porphyrins.[5] This can cause spectral interference and inaccurate quantification if not properly accounted for.
-
Aggregation and Non-specific Binding: Heme and its derivatives are known to be "sticky" molecules that can aggregate and bind non-specifically to proteins, lipids, and even plasticware.[5] This can reduce the amount of this compound available for detection, leading to an underestimation of its concentration.
Q3: Which type of assay is recommended to minimize this compound interference?
A3: The pyridine (B92270) hemochromagen assay is a robust and widely accepted method for accurately quantifying total heme, and it is less susceptible to interference from this compound's intrinsic properties.[5][6][7][8] This assay involves chemically converting all heme and its derivatives into a well-defined pyridine hemochromogen complex, which has a distinct and sharp absorbance peak.[5][6] This chemical conversion step normalizes the differences between heme, hemin, and this compound, allowing for the accurate measurement of total heme content.
Q4: Can I use a commercial colorimetric or fluorescent heme assay kit in the presence of this compound?
A4: Caution is advised when using commercial kits in samples where this compound is a known or suspected interferent. Many of these kits are based on peroxidase activity or other principles that may not distinguish between protein-bound heme and free this compound.[9][10] Some kits are designed to measure "labile" or "free" heme and may be suitable depending on the research question.[11] However, it is crucial to:
-
Consult the manufacturer's protocol: Look for information on the assay's specificity and potential for interference from this compound or hemoproteins.
-
Run appropriate controls: Include samples with known concentrations of this compound to assess the degree of cross-reactivity. A sample background control without the enzyme mix can also help subtract background signals.
-
Consider sample dilution: High dilution factors can sometimes mitigate interference from hemoproteins.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High background signal in a peroxidase-based heme assay | This compound in the sample is acting as a peroxidase, leading to a false-positive signal.[3][4] | 1. Switch to a different assay principle, such as the pyridine hemochromagen assay, which is not based on peroxidase activity.[5][6] 2. Perform a sample blank measurement by omitting the peroxidase substrate. Subtract this background reading from your sample measurements. 3. Consider methods to remove hemoglobin or other interfering substances from the sample before the assay.[12] |
| Inconsistent or non-reproducible results | Aggregation and non-specific binding of this compound to labware or other sample components.[5] | 1. Use low-binding microplates and pipette tips. 2. Ensure this compound is fully solubilized in the appropriate buffer (e.g., a dilute NaOH solution) before adding it to the assay.[1] 3. Vortex samples thoroughly before and during the assay procedure. |
| Lower than expected heme concentration | This compound has precipitated out of solution or is bound to other molecules, making it unavailable for detection. | 1. Check the pH and composition of your buffers to ensure they are suitable for keeping this compound in solution. 2. For complex biological samples, consider an extraction step to separate heme/hematin from interfering proteins or lipids.[13][14] |
| Assay signal does not correlate with expected this compound concentration | The assay is not linear in the presence of high concentrations of this compound, or other substances in the sample matrix are interfering. | 1. Perform a standard curve with this compound to determine the linear range of the assay for this specific compound. 2. If using a commercial kit, check if the manufacturer provides data on interference from related molecules. 3. Validate the assay for your specific sample type by performing spike and recovery experiments.[15] |
Data Presentation
Table 1: Comparison of Common Heme Assay Principles
| Assay Principle | Advantages | Disadvantages | Susceptibility to this compound Interference |
| Pyridine Hemochromagen | - Gold standard for total heme.[6][7] - High specificity and accuracy.[5] - Not dependent on enzymatic activity. | - Requires use of pyridine (toxic). - Can be more labor-intensive than kit-based assays. | Low: Converts all heme species to a single colored product. |
| Peroxidase-Based (Colorimetric/Fluorometric) | - High sensitivity. - Often available in convenient kit formats. | - Susceptible to interference from substances with intrinsic peroxidase activity.[3] - Can be affected by endogenous reductants in the sample.[16] | High: this compound has peroxidase-like activity.[3][4] |
| Direct Spectrophotometry (Soret Peak) | - Simple and rapid. | - Prone to spectral interference from other absorbing compounds.[5] - Does not distinguish between different heme species. | Moderate to High: this compound absorbs strongly in the Soret region. |
| Fluorescence (after iron removal) | - Very high sensitivity. | - Requires an iron removal step, which can be harsh.[5] - Can be affected by other fluorescent molecules in the sample. | Low to Moderate: Measures the porphyrin ring, but interference can still occur if this compound affects the iron removal step. |
| HPLC-Based Methods | - Can separate and quantify different porphyrin species.[5] | - Requires specialized equipment. - Can be time-consuming. | Low: Can chromatographically separate this compound from the heme species of interest. |
Experimental Protocols
Detailed Protocol: Pyridine Hemochromagen Assay for Total Heme Quantification
This protocol is adapted from established methods and is suitable for quantifying total heme in purified protein samples or other biological preparations.[6][17][18]
Materials:
-
Pyridine
-
Sodium Hydroxide (NaOH)
-
Potassium Ferricyanide (B76249) (K₃[Fe(CN)₆])
-
Sodium Dithionite (B78146) (Na₂S₂O₄)
-
Spectrophotometer and cuvettes
-
Heme-containing sample (concentration should ideally be between 10 µM and 80 µM)[6]
Reagent Preparation:
-
Solution I (Pyridine Reagent): Prepare a solution containing 0.2 M NaOH and 40% (v/v) pyridine. For example, to make 10 ml, mix 4 ml of pyridine, 2 ml of 1 M NaOH, and 4 ml of deionized water.
-
Solution II (Oxidizing Agent): Prepare a 0.1 M solution of potassium ferricyanide in deionized water.
-
Solution III (Reducing Agent): Freshly prepare a 0.5 M solution of sodium dithionite in 0.5 M NaOH. Alternatively, a few grains of solid sodium dithionite can be added directly to the cuvette.[6]
Procedure:
-
Sample Preparation: In a 1 ml cuvette, mix 0.5 ml of your heme-containing sample with 0.5 ml of Solution I. Mix well.
-
Oxidized Spectrum: Add a small amount of Solution II (e.g., 10 µl) to the cuvette to ensure all heme is in the oxidized Fe(III) state. Mix and record the absorbance spectrum from 500 nm to 600 nm. This is the oxidized spectrum .
-
Reduced Spectrum: To the same cuvette, add a small amount of Solution III (e.g., 10 µl of the liquid or a few solid grains). Mix gently by inverting the cuvette. The solution should turn a distinct reddish color. Immediately record the absorbance spectrum from 500 nm to 600 nm. This is the reduced spectrum . You should observe a sharp peak around 557 nm for heme b.
-
Calculation:
-
Determine the absorbance difference (ΔA) between the reduced and oxidized spectra at the peak wavelength (e.g., 557 nm for heme b) and a trough (e.g., 540 nm).
-
The concentration of heme can be calculated using the Beer-Lambert law (A = εcl), using the extinction coefficient for the reduced minus oxidized pyridine hemochromogen. For the difference between 557 nm and 540 nm for heme b, the extinction coefficient (Δε) is approximately 20.7 mM⁻¹cm⁻¹.
-
Formula: Heme Concentration (mM) = (A₅₅₇_reduced - A₅₄₀_reduced) / 20.7
-
Remember to account for the dilution factor of your original sample.
-
Visualizations
Caption: Relationship between Heme, Hemin, and this compound.
Caption: Pyridine Hemochromagen Assay Workflow.
Caption: Troubleshooting Logic for this compound Interference.
References
- 1. This compound- and Hemin-Induced Spherization and Hemolysis of Human Erythrocytes Are Independent of Extracellular Calcium Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound as a peroxidase substitute in hydrogen peroxide determinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pyridine Hemochromagen Assay for Determining the Concentration of Heme in Purified Protein Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyridine Hemochromagen Assay for Determining the Concentration of Heme in Purified Protein Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Pyridine Hemochromagen Assay for Determining the Concentration of Heme in Purified Protein Solutions. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative analysis of heme and hemoglobin for the detection of intravascular hemolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measurement of labile and protein-bound heme in fixed prostate cancer cells and in cellular fractions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biotechsupportgroup.com [biotechsupportgroup.com]
- 13. Improved Methods for the Detection of Heme and Protoporphyrin IX Adducts and Quantification of Heme B from Cytochrome P450 Containing Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methods for the Extraction of Heme Prosthetic Groups from Hemoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Overcoming Reductant Interference in Peroxidase-Based Assays for Hydrogen Peroxide Quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pyridine hemochromogen | HSC Cores - BookStack [bookstack.cores.utah.edu]
- 18. static.igem.wiki [static.igem.wiki]
Validation & Comparative
Hemin Versus Hematin as a Substrate for Heme Oxygenase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heme oxygenase (HO) is a critical enzyme in cellular defense, catalyzing the degradation of heme into biliverdin (B22007), ferrous iron, and carbon monoxide (CO). This process not only removes the pro-oxidant heme but also generates products with significant signaling and cytoprotective functions. The two common oxidized forms of heme, hemin (B1673052) (ferriprotoporphyrin IX chloride) and hematin (B1673048) (ferriprotoporphyrin IX hydroxide), are often used in experimental settings. This guide provides a detailed comparison of hemin and this compound as substrates for heme oxygenase, focusing on their biochemical properties, experimental utility, and the downstream signaling pathways they initiate. While the terms are sometimes used interchangeably in the literature, their distinct chemical nature warrants a careful examination for researchers in cellular biology and drug development.
Chemical and Physical Differences
Hemin and this compound are chemically distinct molecules, differing in the axial ligand coordinated to the ferric iron (Fe³⁺) of the protoporphyrin IX ring. In hemin, this ligand is a chloride ion (Cl⁻), whereas in this compound, it is a hydroxide (B78521) ion (OH⁻). This seemingly minor difference can influence their solubility, stability, and biological reactivity. For instance, this compound has been reported to be a more reactive and toxic metabolite than hemin in its effects on human red blood cells.[1]
Preparation of Stock Solutions:
For experimental purposes, the preparation of hemin and this compound solutions differs, reflecting their chemical properties.
-
Hemin: A 1 mM stock solution is typically prepared by dissolving hemin powder in dimethyl sulfoxide (B87167) (DMSO).[2]
-
This compound: A 1 mM stock solution is prepared by dissolving hemin powder in 20 mM sodium hydroxide (NaOH).[2]
Comparative Performance as a Heme Oxygenase Substrate
The enzymatic reaction catalyzed by heme oxygenase is a multi-step process that ultimately cleaves the heme ring to produce biliverdin, iron, and carbon monoxide.[5][6] The nature of the axial ligand (Cl⁻ in hemin vs. OH⁻ in this compound) is not expected to alter the fundamental products of the reaction.
Table 1: Summary of Hemin and this compound as Heme Oxygenase Substrates
| Feature | Hemin | This compound | Reference(s) |
| Chemical Formula | C₃₄H₃₂ClFeN₄O₄ | C₃₄H₃₃FeN₄O₅ | General Knowledge |
| Axial Ligand | Chloride (Cl⁻) | Hydroxide (OH⁻) | [7] |
| Common Solvent for Stock | DMSO | 20 mM NaOH | [2] |
| Use in HO Activity Assays | Commonly used | Less commonly reported | [2][3][4] |
| Biological Reactivity | Pro-oxidant | Reported to be more reactive and toxic than hemin in some cellular systems. | [1] |
| Enzymatic Products (via HO) | Biliverdin, Fe²⁺, CO | Biliverdin, Fe²⁺, CO | [5][6] |
Experimental Protocols
The following is a generalized protocol for an in vitro heme oxygenase-1 (HO-1) activity assay, a common method to evaluate the efficacy of potential HO-1 inducers or inhibitors. This protocol typically utilizes hemin as the substrate.
In Vitro Heme Oxygenase-1 (HO-1) Activity Assay
Objective: To measure the activity of HO-1 by quantifying the production of bilirubin (B190676) (the reduced form of biliverdin).
Materials:
-
Purified recombinant HO-1 enzyme
-
Rat liver cytosol (as a source of biliverdin reductase) or purified biliverdin reductase
-
Hemin (substrate)
-
NADPH
-
100 mM Potassium phosphate (B84403) buffer (pH 7.4)
-
Microcentrifuge tubes
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:
-
100 µL of 100 mM potassium phosphate buffer (pH 7.4)
-
1-5 µg of purified HO-1
-
1-2 mg/mL of rat liver cytosol (or a saturating concentration of purified biliverdin reductase)
-
20 µM Hemin
-
-
Reaction Initiation: Start the reaction by adding NADPH to a final concentration of 0.5 mM.
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes in the dark.
-
Reaction Termination: Stop the reaction by adding 500 µL of chloroform and vortexing vigorously.
-
Extraction: Centrifuge the mixture at 10,000 x g for 5 minutes to separate the phases.
-
Measurement: Carefully collect the lower chloroform phase, which contains the bilirubin. Measure the absorbance of the chloroform phase at or near 464 nm (the peak absorbance for bilirubin). The amount of bilirubin produced is proportional to the HO-1 activity.[3]
Signaling Pathways
The degradation of both hemin and this compound by heme oxygenase results in the production of three biologically active molecules: carbon monoxide (CO), biliverdin (which is rapidly converted to bilirubin), and ferrous iron (Fe²⁺). These products are responsible for the downstream signaling effects of heme oxygenase activity. There is no evidence to suggest that the choice of hemin or this compound as the initial substrate alters the nature of these signaling molecules.
Key Signaling Pathways Activated by Heme Oxygenase Products:
-
Carbon Monoxide (CO): CO acts as a gaseous second messenger. It can activate soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP). This pathway is involved in vasodilation, neurotransmission, and the inhibition of platelet aggregation. CO can also modulate the p38 mitogen-activated protein kinase (MAPK) signaling pathway, which is implicated in anti-inflammatory and anti-apoptotic effects.[3][6][8]
-
Biliverdin and Bilirubin: Biliverdin is rapidly reduced to bilirubin by biliverdin reductase. Both biliverdin and bilirubin are potent antioxidants that can scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative stress.[9]
-
Ferrous Iron (Fe²⁺): The iron released from heme degradation can induce the expression of the iron-sequestering protein, ferritin. This process helps to mitigate the potential pro-oxidant effects of free iron.[9]
Visualizations
Logical Flow of Heme Oxygenase Substrate Comparison
Caption: Comparison of hemin and this compound as substrates for heme oxygenase-1.
Experimental Workflow for Heme Oxygenase Activity Assay
Caption: Workflow for a typical in vitro heme oxygenase activity assay.
Signaling Pathways of Heme Oxygenase Products
Caption: Downstream signaling pathways activated by the products of heme degradation.
Conclusion
References
- 1. Signaling Function of Heme Oxygenase Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of heme and heme oxygenase-1 on vascular endothelial growth factor synthesis and angiogenic potency of human keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hemin, a heme oxygenase substrate analog, both inhibits and enhances neutrophil random migration and chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Upregulation of Heme Oxygenase-1 by Hemin Alleviates Sepsis-Induced Muscle Wasting in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Examining Hemin and its Derivatives: Induction of Heme-Oxygenase-1 Activity and Oxidative Stress in Breast Cancer Cells through Collaborative Experimental Analysis and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound- and Hemin-Induced Spherization and Hemolysis of Human Erythrocytes Are Independent of Extracellular Calcium Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetic and spectroscopic studies of hemin acquisition in the hemophore HasAp from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Excess heme upregulates heme oxygenase 1 and promotes cardiac ferroptosis in mice with sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Antimalarial Hits: A Guide to Orthogonal Assays for Hematin Polymerization Screens
For researchers, scientists, and drug development professionals, identifying true positives from high-throughput screening (HTS) is a critical step in the discovery of novel antimalarial therapeutics. Hematin (B1673048) polymerization, the process by which the malaria parasite detoxifies heme, is a validated and frequently targeted pathway in primary screens. However, hits from these in vitro biochemical assays require rigorous validation through a series of orthogonal assays to confirm their biological activity and mechanism of action. This guide provides a comparative overview of key orthogonal assays, complete with experimental protocols and data to aid in the seamless progression of promising compounds from initial hit to lead candidate.
The inhibition of hemozoin formation is a cornerstone of antimalarial drug action, famously exploited by quinoline (B57606) drugs like chloroquine.[1] High-throughput screens that model this process, known as this compound polymerization assays, are effective tools for identifying potential inhibitors from large compound libraries.[2][3][4] These assays are typically cell-free and measure the conversion of monomeric heme into an insoluble crystalline polymer, β-hematin, which is chemically identical to the parasite's hemozoin.[2] While valuable for initial discovery, these screens are prone to false positives and do not guarantee activity against the parasite itself. Therefore, a multi-pronged validation approach using orthogonal assays is indispensable.
The Validation Workflow: From Biochemical Hit to Biological Confirmation
A typical validation workflow for hits from a this compound polymerization screen involves a tiered approach. Initial hits are first confirmed for their activity and potency in the primary assay. Subsequently, these confirmed hits are subjected to a battery of secondary assays to assess their efficacy in a cellular context, their specificity for the parasite, and their potential for further development.
Key Orthogonal Assays: A Comparative Overview
The transition from a hit in a biochemical assay to a compound with demonstrable antiplasmodial activity requires a suite of well-chosen orthogonal assays. The most critical of these are in vitro parasite growth inhibition assays, which assess the compound's ability to kill the Plasmodium falciparum parasite.
In Vitro Plasmodium falciparum Growth Inhibition Assay
This is the most crucial secondary assay to confirm that a this compound polymerization inhibitor is active against the parasite.[5] These assays are whole-organism screens that measure the viability of cultured P. falciparum in the presence of the test compound.[6] Several methods exist to quantify parasite growth, each with its own advantages and disadvantages.
-
[3H]-Hypoxanthine Incorporation Assay: This traditional method measures the incorporation of radiolabeled hypoxanthine (B114508) into parasite nucleic acids as an indicator of parasite replication. While sensitive, it involves the use and disposal of radioactive materials.[6]
-
DNA-Staining Fluorescence Assays (SYBR Green I, DAPI): These assays utilize fluorescent dyes that bind to parasite DNA.[6] They are highly sensitive, amenable to high-throughput formats, and avoid radioactivity.[6][7]
-
Parasite Lactate (B86563) Dehydrogenase (pLDH) Assay: This colorimetric assay measures the activity of the parasite-specific enzyme lactate dehydrogenase, which is released upon parasite lysis.[7][8] It is a robust and reproducible method.[7]
Parasite Heme Speciation Assay
To confirm that the observed antiplasmodial activity is due to the inhibition of hemozoin formation, a heme speciation assay can be performed on parasite cultures.[5] This assay quantifies the different forms of heme within the parasite (hemoglobin, free heme, and hemozoin) after treatment with the compound. A compound that inhibits this compound polymerization will cause an accumulation of toxic free heme within the parasite.[8]
Mammalian Cell Cytotoxicity Assay
To assess the selectivity of the compound for the parasite, its toxicity against mammalian cells is evaluated.[9] This is a critical step to eliminate compounds that are broadly cytotoxic. Common cell lines for this assay include HeLa or Chinese Hamster Ovarian (CHO) cells.[2][10] A high selectivity index (the ratio of the cytotoxic concentration to the antiplasmodial concentration) is a desirable characteristic for a potential drug candidate.
In Vivo Efficacy Models
Promising candidates with good in vitro activity and selectivity are often advanced to in vivo efficacy studies in animal models, such as mice infected with Plasmodium berghei.[1][2] These studies provide crucial information on the compound's activity in a whole-animal system, including aspects of its pharmacokinetics and tolerability.
Comparative Data of Selected Assays
The following table summarizes representative data for compounds identified in a this compound polymerization screen and subsequently validated through orthogonal assays.
| Compound Class | This compound Polymerization IC50 (µM) | P. falciparum Growth IC50 (µM) | Cytotoxicity IC50 (µM) | In vivo Efficacy (% Inhibition of P. berghei) |
| Chloroquine | 15-30 | 0.02 (sensitive strain) | >100 | High |
| Triarylcarbinol | 5-10 | 0.1-0.5 | 20-50 | Moderate |
| Benzophenone | 10-20 | 0.5-2.0 | >50 | Moderate |
| Triarylimidazole | 1-5 | 0.05-0.2 | 10-30 | Not Reported |
| Benzamide | 2-8 | 0.01-0.1 | >20 | Not Reported |
Data compiled from multiple sources for illustrative purposes.[2][10][11]
Experimental Protocols
This compound Polymerization Inhibition Assay (NP-40 Mediated)
This protocol is adapted for a 384-well microtiter plate format.[12]
-
Reagent Preparation:
-
Hemin (B1673052) stock solution: 25 mM in DMSO.
-
NP-40 stock solution: 348 µM in water.
-
-
Assay Procedure:
-
Add 20 µL of water to each well.
-
Add 5 µL of the NP-40 stock solution.
-
Add test compounds dissolved in DMSO (typically 1-2 µL).
-
Initiate the reaction by adding 25 µL of the hemin stock solution suspended in an acidic buffer (e.g., sodium acetate, pH 4.8).
-
Incubate at 37°C for 18-24 hours to allow for β-hematin formation.
-
-
Detection:
-
After incubation, centrifuge the plate to pellet the insoluble β-hematin.
-
Remove the supernatant containing unreacted heme.
-
The remaining β-hematin can be quantified by its absorbance after solubilization or by using a pyridine-based detection method.[10]
-
In Vitro P. falciparum Growth Inhibition Assay (SYBR Green I)
This protocol is a common method for assessing antiplasmodial activity.[8]
-
Parasite Culture:
-
Maintain asynchronous or synchronized P. falciparum cultures in human erythrocytes at a defined parasitemia and hematocrit in RPMI 1640 medium supplemented with human serum or Albumax.[13]
-
-
Assay Setup:
-
Serially dilute test compounds in culture medium in a 96-well plate.
-
Add the parasite culture to each well.
-
Include positive (e.g., chloroquine) and negative (no drug) controls.
-
Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2).
-
-
Lysis and Staining:
-
After incubation, lyse the red blood cells using a lysis buffer containing the SYBR Green I dye.
-
Incubate in the dark to allow for DNA staining.
-
-
Quantification:
-
Measure the fluorescence intensity using a microplate reader. The fluorescence signal is proportional to the amount of parasite DNA, and thus to parasite growth.
-
Calculate the IC50 value by fitting the dose-response data to a suitable model.
-
Conclusion
The validation of hits from this compound polymerization screens through a well-designed cascade of orthogonal assays is fundamental to the successful discovery of new antimalarial drug candidates. By systematically evaluating compounds in increasingly complex biological systems, from biochemical to cell-based and eventually in vivo models, researchers can confidently identify and prioritize those with genuine therapeutic potential. This guide provides a framework for this critical validation process, emphasizing the importance of a multi-assay approach to de-risk projects and accelerate the development of urgently needed new treatments for malaria.
References
- 1. Antimalarial Activity of Highly Coordinative Fused Heterocycles Targeting β-Hematin Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Polymerization Assay as a High-Throughput Screen for Identification of New Antimalarial Pharmacophores - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound polymerization assay as a high-throughput screen for identification of new antimalarial pharmacophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. Discovery of New Compounds Active against Plasmodium falciparum by High Throughput Screening of Microbial Natural Products | PLOS One [journals.plos.org]
- 8. A Diverse Range of Hemozoin Inhibiting Scaffolds Act on Plasmodium falciparum as Heme Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. malariaworld.org [malariaworld.org]
- 10. identification and SAR evaluation of hemozoin-inhibiting benzamides active against Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification and Mechanistic Evaluation of Hemozoin-Inhibiting Triarylimidazoles Active against Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of β-hematin inhibitors in a high-throughput screening effort reveals scaffolds with in vitro antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mmv.org [mmv.org]
Safety Operating Guide
Proper Disposal of Hematin: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals must adhere to strict protocols for the disposal of chemical waste to ensure laboratory safety and environmental protection. Hematin (B1673048), a porphyrin compound, requires careful handling and disposal in accordance with local, state, and federal regulations. This guide provides essential, step-by-step procedures for the proper disposal of this compound waste.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[1] All handling of this compound waste should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[2][3]
Step-by-Step Disposal Procedures
The disposal of this compound and materials contaminated with it should not be done through standard waste streams or into the sanitary sewer system.[4][5] Instead, follow these procedural steps:
-
Segregation of Waste :
-
Collect all solid this compound waste, including contaminated gloves, bench paper, and vials, separately from other laboratory trash.[6]
-
For liquid this compound waste, use a dedicated, leak-proof container.[6] Do not mix this compound waste with other chemical waste streams to avoid potential reactions.[7]
-
-
Containerization :
-
Use a container that is in good condition, compatible with the chemical waste, and has a secure lid.[8] The original container of the main component can often be used.[8]
-
For solid waste, a securely sealed plastic bag or a rigid, leak-proof container is appropriate.[6]
-
Ensure containers are kept closed at all times except when adding waste.[8]
-
-
Labeling :
-
Storage :
-
Disposal :
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[3][9]
-
Do not attempt to treat or dispose of the chemical waste yourself unless you are specifically trained and authorized to do so.
-
In the event of a spill, contain the spill and prevent it from entering drains.[4] For a powder spill, cover it with a plastic sheet to minimize spreading and then mechanically take it up into an appropriate container for disposal, avoiding dust creation.[4] The contaminated area should then be cleaned thoroughly.[4]
This compound Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. store.sangon.com [store.sangon.com]
- 4. westliberty.edu [westliberty.edu]
- 5. dcfinechemicals.com [dcfinechemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. Hazardous waste disposal guidelines | Hazardous Waste Management - McGill University [mcgill.ca]
Safeguarding Your Research: A Comprehensive Guide to Handling Hematin
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling compounds like Hematin. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure and efficient research environment. By offering procedural, step-by-step guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building trust through value that extends beyond the product itself.
Essential Safety and Handling at a Glance
Working with this compound requires a diligent approach to personal protection and laboratory practice. The following table summarizes the key personal protective equipment (PPE) and handling requirements.
| Equipment/Practice | Specification |
| Eye and Face Protection | Tight-sealing safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a risk of splashing or dust generation.[1] |
| Skin Protection | Wear protective gloves and clothing.[1] Chemical-resistant gloves are recommended. |
| Respiratory Protection | Use in a well-ventilated area with local exhaust ventilation.[1] If exposure limits may be exceeded, a NIOSH/MSHA-approved respirator is necessary.[1] |
| Handling | Avoid creating dust.[1] Do not breathe dust, fumes, gas, mist, vapors, or spray.[1] Ensure adequate ventilation, especially in confined areas.[1] |
| Storage | Keep the container tightly closed in a cool, well-ventilated place.[1] Store at 4°C.[1] |
| General Hygiene | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. Wash contaminated clothing before reuse.[1] |
Quantitative Safety Data
Understanding the quantitative aspects of a chemical's toxicity is crucial for a comprehensive risk assessment. While specific occupational exposure limits (OELs) such as Permissible Exposure Limits (PELs) or Threshold Limit Values (TLVs) for this compound have been vacated or are not established, acute toxicity data is available.[1]
| Metric | Value | Species | Route |
| LD50 | 43 mg/kg | Rat | Intravenous |
| LD50 | 85 mg/kg | Guinea Pig | Intravenous |
LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.
Experimental Protocol: Weighing and Solubilizing this compound Powder
This protocol outlines a safe and efficient workflow for preparing a this compound solution from its powdered form.
Caption: A step-by-step workflow for the safe handling of this compound powder.
Mechanism of Action and Cellular Interactions
This compound is known to interact with various cellular components and signaling pathways. One area of significant research is its role in erythrocyte spherization and hemolysis, which appears to be independent of extracellular calcium concentration.[2] The following diagram illustrates a simplified logical relationship of this compound's interaction with red blood cells.
Caption: Logical diagram of this compound's effects on red blood cells.
Operational and Disposal Plans
Spill Response:
In the event of a this compound powder spill, it is crucial to act promptly and safely.
-
Evacuate and Ventilate: If the spill is large, evacuate unnecessary personnel from the area and ensure adequate ventilation.
-
Personal Protection: Wear the appropriate PPE, including respiratory protection, before attempting to clean the spill.[1]
-
Containment: Cover the powder spill with a plastic sheet or tarp to minimize the spread of dust.[1]
-
Clean-up:
-
For small spills, carefully sweep up the material, avoiding dust generation, and place it in a designated, labeled container for disposal.
-
For larger spills, use a HEPA-filtered vacuum for cleanup.
-
-
Decontamination: Thoroughly clean the contaminated surface with soap and water.[1]
Disposal:
This compound waste should be handled as hazardous chemical waste.
-
Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound."
-
Disposal: Dispose of this compound waste through your institution's hazardous waste management program. Do not discharge to the sewer or dispose of in regular trash.[1] Adherence to all federal, state, and local regulations for hazardous waste disposal is mandatory.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
